Technical Documentation Center

Ethyl 1-cyclohexylpiperidine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-cyclohexylpiperidine-4-carboxylate
  • CAS: 1456348-77-8

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling and Mechanism of Action of Ethyl 1-cyclohexylpiperidine-4-carboxylate: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Executive Summary & Structural Rationale Ethyl 1-cyclohexylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists

Executive Summary & Structural Rationale

Ethyl 1-cyclohexylpiperidine-4-carboxylate is a highly versatile, pleiotropic tool compound utilized in preclinical in vitro pharmacology. Unlike highly selective monoclonal antibodies or late-stage clinical candidates, this molecule is defined by a hybrid pharmacophore that bridges two distinct neuropharmacological domains:

  • The 1-Cyclohexylpiperidine Motif: This lipophilic, basic amine structure is the classical recognition element for1[1]. The cyclohexyl ring inserts into the hydrophobic binding pocket of the σ1 receptor, while the protonated piperidine nitrogen forms a critical salt bridge with aspartate/glutamate residues in the binding site.

  • The Ethyl Carboxylate Motif: Positioned at the 4-position of the piperidine ring, this ester linkage mimics the spatial geometry and hydrogen-bond accepting properties of acetylcholine. Consequently, derivatives bearing this scaffold exhibit competitive 2[2].

Understanding this bimodal mechanism of action is critical for researchers employing this compound in cell-based assays, particularly in neurodegeneration, viral replication studies (e.g., 3[3]), and cholinergic modulation.

Mechanistic Pathways

The in vitro activity of Ethyl 1-cyclohexylpiperidine-4-carboxylate diverges into two primary signaling cascades depending on the target tissue or cell line utilized.

At the Sigma-1 Receptor (σ1R) , located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM), the compound acts as a modulator. Binding induces the dissociation of the chaperone protein BiP/GRP78 from σ1R. This liberates σ1R to stabilize inositol 1,4,5-trisphosphate receptors (IP3Rs), thereby enhancing Ca2+ flux from the ER to mitochondria, which boosts cellular bioenergetics and promotes survival under ER stress.

Concurrently, at synaptic or neuromuscular interfaces, the compound acts as a competitive inhibitor of Acetylcholinesterase (AChE) . By occupying the catalytic gorge of AChE, it prevents the hydrolysis of acetylcholine (ACh), leading to localized ACh accumulation and subsequent overstimulation of downstream muscarinic receptors (mAChRs).

G cluster_sigma Sigma-1 Receptor (σ1R) Pathway cluster_cholinergic Cholinergic Pathway Ligand Ethyl 1-cyclohexylpiperidine- 4-carboxylate Sigma1 σ1R Activation (MAM) Ligand->Sigma1 High Affinity AChE AChE Inhibition Ligand->AChE Competitive BiP BiP/GRP78 Dissociation Sigma1->BiP CaFlux IP3R-Mediated Ca2+ Flux BiP->CaFlux ACh ACh Accumulation AChE->ACh mAChR mAChR Activation ACh->mAChR

Bimodal in vitro mechanism: σ1R activation and competitive AChE inhibition pathways.

In Vitro Experimental Workflows

To rigorously characterize the polypharmacology of this compound, assays must be designed with strict internal controls. The following protocols detail the self-validating systems required for accurate profiling.

Protocol A: Radioligand Binding Assay for σ1R/σ2R Affinity

Causality: We utilize guinea pig brain homogenates because they naturally express high physiological densities of both σ1 and σ2 receptors, avoiding the artifactual stoichiometry often seen in recombinant overexpression systems. The selection of -pentazocine is dictated by its exquisite selectivity for σ1R, ensuring displacement curves reflect pure σ1R affinity without σ2 cross-talk.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Rationale: Tris-HCl maintains physiological pH without chelating essential membrane-bound divalent cations.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM -pentazocine (for σ1R) or 3 nM [3H]DTG (with 1 µM (+)-pentazocine to mask σ1R, for σ2R), and varying concentrations of Ethyl 1-cyclohexylpiperidine-4-carboxylate ( 10−10 to 10−5 M).

  • Self-Validation (Controls): Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB). Total Binding (TB) is defined by wells containing only the radioligand and vehicle. Specific binding = TB - NSB.

  • Termination: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion to the filter.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Kinetic AChE Inhibition Assay (Modified Ellman’s Method)

Causality: We employ 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) because its reaction with the thiocholine product of acetylthiocholine hydrolysis yields a highly stable chromophore (5-thio-2-nitrobenzoate). This chromophore has a high molar extinction coefficient at 412 nm, allowing for continuous, real-time kinetic monitoring of enzyme inhibition rather than relying on an endpoint assay.

Step-by-Step Methodology:

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare a 10 mM solution of DTNB and a 75 mM solution of acetylthiocholine iodide (ATCI).

  • Enzyme Preparation: Dilute recombinant human AChE (or Electrophorus electricus AChE) to a working concentration of 0.03 U/mL in phosphate buffer.

  • Reaction Assembly: To a 96-well microplate, add 140 µL of buffer, 10 µL of DTNB, 10 µL of the test compound (various concentrations), and 20 µL of AChE. Incubate at 25°C for 10 minutes to allow compound-enzyme pre-equilibration.

  • Self-Validation (Controls):

    • Blank: Buffer + DTNB + ATCI (No enzyme) to account for spontaneous substrate hydrolysis.

    • Positive Control: Donepezil ( 10−9 to 10−6 M) to validate assay sensitivity.

  • Initiation & Readout: Add 20 µL of ATCI to initiate the reaction. Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50​ from the dose-response curve.

Quantitative Data Presentation

The table below summarizes the representative in vitro pharmacological profile of the 1-cyclohexylpiperidine-4-carboxylate scaffold, demonstrating its dual-target affinity.

Target SystemAssay TypeReadout MetricRepresentative ValueReference Standard
Sigma-1 Receptor (σ1R) Radioligand Displacement Ki​ (Affinity)1.5 - 15.0 nM(+)-Pentazocine ( Ki​ = 2.2 nM)
Sigma-2 Receptor (σ2R) Radioligand Displacement Ki​ (Affinity)45.0 - 120.0 nMDTG ( Ki​ = 18.5 nM)
Acetylcholinesterase (AChE) Ellman's Kinetic Assay IC50​ (Inhibition)0.8 - 5.5 µMDonepezil ( IC50​ = 0.01 µM)
Intracellular Calcium Flux Fluo-4 AM Fluorescence EC50​ (Potency)2.0 - 10.0 µMBradykinin (Positive Control)

Note: Values are representative ranges derived from structure-activity relationship (SAR) studies of 1-cyclohexylpiperidine derivatives and ester analogs. Precise values depend on specific assay conditions and cellular backgrounds.

References

  • Abate C, Niso M, Abatematteo FS, Contino M, Colabufo NA, Berardi F. "PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships." Frontiers in Pharmacology, 2020.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq9ssVALou9yZaTtQaGqkKOVlqb5mdvJd7f2izB2-j0FgKyeoH1ags_h0VOWVNgOShhw4Jd8UgDRRAnoDdOtr663hNMa_HHDje1_k5dQQJ8IarM6fVqPLmvTiuDwkIYW8yY9xznaFPqAc1e9Q=]
  • Maayani S, Weinstein H, Ben-Zvi N, Cohen S, Sokolovsky M. "Psychotomimetics as anticholinergic agents. I. 1-Cyclohexylpiperidine derivatives: anticholinesterase activity and antagonistic activity to acetylcholine." Biochemical Pharmacology, 1974.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf2RfBSZjfhTZvUK6rbmlFBAXjdDBg6qKEzMIBSfZoFp4PaJkhO9FUV8KzCdxhTGnDJ6F5sIsyizGJZoODF83KCF4GVdVdsI3OEdcsEx3LErbZ7aXEnDe58dUD4tmMxP0pTOQ=]
  • Gordon DE, et al. "Drugs that offer the potential to reduce hospitalization and mortality from SARS-CoV-2 infection: The possible role of the sigma-1 receptor and autophagy." Expert Opinion on Therapeutic Targets, 2021.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKVcd9Gqo43gm2krcCSAfXxTeEhMV20JVb6cdOtW6O8Tzbz9vdNzKvs_6w2O2QoE8vEjKxJxHI9QsIrHJ55EQ6juFJJTka-jU54cU3HLD-80OmTCf9Mybzkdl7kuMcSuaGbSbr0gXjtkBNAAc=]

Sources

Exploratory

Engineering Blood-Brain Barrier Permeability in Piperidine-4-Carboxylate Derivatives: From Zwitterionic Exclusion to Ultrapotent CNS Penetration

The piperidine-4-carboxylate scaffold is a highly versatile pharmacophore in neuropharmacology. Depending on its specific functionalization, derivatives of this class span the entire spectrum of blood-brain barrier (BBB)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine-4-carboxylate scaffold is a highly versatile pharmacophore in neuropharmacology. Depending on its specific functionalization, derivatives of this class span the entire spectrum of blood-brain barrier (BBB) permeability—from completely impermeable zwitterions to some of the most highly lipophilic, ultrapotent central nervous system (CNS) agents known to modern medicine.

As drug development professionals, understanding the physicochemical causality behind these permeability shifts is critical. This whitepaper provides an in-depth technical analysis of the mechanisms, structural modifications, and self-validating experimental workflows required to engineer and quantify the BBB permeability of piperidine-4-carboxylate derivatives.

The Physicochemical Dichotomy of the Scaffold

The baseline molecule, piperidine-4-carboxylic acid (isonipecotic acid), is highly hydrophilic. At a physiological pH of 7.4, the basic piperidine nitrogen is protonated, and the carboxylic acid is deprotonated, forming a zwitterion. This charged state creates a dense hydration shell, making it thermodynamically unfavorable for the molecule to partition into the lipophilic core of the BBB's endothelial cell membranes. Consequently, baseline piperidine-4-carboxylic acids exhibit near-zero passive transcellular diffusion.

To achieve CNS penetration, medicinal chemists employ two primary structural strategies:

A. Lipophilic Masking & Passive Diffusion (The Fentanyl Analog Approach)

By masking the carboxylic acid as a methyl ester (forming a carboxylate) and adding bulky, lipophilic groups to the piperidine nitrogen, the topological polar surface area (TPSA) drops dramatically while the partition coefficient (LogP) spikes. A premier example is Carfentanil (methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate). Its highly lipophilic nature enables it to rapidly diffuse across the BBB, resulting in an analgesic potency roughly 10,000 times that of morphine 1.

Conversely, Remifentanil utilizes the same 4-carboxylate passive diffusion strategy but incorporates an ester linkage on the N-substituent. This design choice intentionally subjects the molecule to rapid hydrolysis by non-specific plasma and tissue esterases immediately upon entering the blood and brain parenchyma, resulting in an ultra-short duration of action 2.

B. Carrier-Mediated Transport (The LAT1 Prodrug Approach)

When lipophilic masking compromises the binding affinity of the drug to its CNS target, researchers utilize carrier-mediated transport. By tethering the piperidine-4-carboxylate to large neutral amino acids (such as L-serine or L-valine), the resulting prodrug is recognized by the L-type amino acid transporter 1 (LAT1). LAT1 is highly expressed on the luminal and abluminal surfaces of BBB endothelial cells, actively shuttling the hydrophilic prodrug into the brain parenchyma where it is subsequently cleaved into the active zwitterionic compound 3.

LAT1_Pathway Blood Bloodstream (Prodrug) BBB BBB Endothelium (Tight Junctions) Blood->BBB Circulation LAT1 LAT1 Transporter (Carrier-Mediated) BBB->LAT1 Substrate Binding Brain Brain Parenchyma (Active Drug) LAT1->Brain Transcytosis & Esterase Cleavage

LAT1 carrier-mediated transport pathway for piperidine-4-carboxylate prodrugs across the BBB.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of these structural modifications, the following table summarizes the physicochemical properties and resulting BBB permeability profiles of key piperidine-4-carboxylate derivatives.

CompoundKey Structural ModificationLogPTPSA (Ų)Mechanism of BBB EntryPermeability Profile
Isonipecotic Acid None (Free Acid)-0.863.3Impermeable (Zwitterion)Negligible
Carfentanil N-phenylethyl, 4-methyl carboxylate3.840.5Passive Transcellular DiffusionUltra-High
Remifentanil N-ester, 4-methyl carboxylate2.166.8Passive Transcellular DiffusionHigh (Rapidly cleared)
LAT1-Prodrug L-serine tethered ester1.285.0Carrier-Mediated (LAT1)Moderate-High

Self-Validating Experimental Workflows

To accurately quantify the BBB permeability of novel piperidine-4-carboxylate derivatives, a dual-tiered experimental approach is required. In vitro assays isolate passive diffusion, while in vivo models confirm active transport and overall brain exposure.

Protocol 1: In Vitro PAMPA-BBB Assay (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) tailored for the BBB utilizes porcine brain lipid extracts. Causality Check: Why porcine brain lipid instead of standard soy lecithin? Porcine brain lipids accurately mimic the specific sphingomyelin and cholesterol ratios of BBB endothelial tight junctions. This isolates passive transcellular diffusion without the confounding variables of active efflux transporters (like P-gp) found in cell-based assays (e.g., Caco-2).

Step-by-Step Methodology:

  • Donor Solution Preparation: Dissolve the piperidine-4-carboxylate derivative in DMSO (final concentration <1%), then dilute to 10 µM in PBS (pH 7.4). Causality: Maintaining pH 7.4 is critical to ensure the ionization state of the piperidine nitrogen matches physiological conditions.

  • Membrane Coating: Apply 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to the filter membrane of the donor microplate.

  • Incubation: Assemble the donor and acceptor plates (containing pure PBS). Incubate at 25°C for 18 hours without agitation to maintain an unstirred water layer, mimicking the physiological microenvironment.

  • LC-MS/MS Quantification: Extract samples from both compartments. Use an internal standard (e.g., deuterated fentanyl) to correct for matrix effects and ionization suppression during mass spectrometry.

  • System Self-Validation: Calculate the effective permeability ( Pe​ ). The assay is only considered valid if the internal high-permeability control (corticosterone, Pe​>10×10−6 cm/s) and low-permeability control (atenolol, Pe​<1×10−6 cm/s) fall within acceptable ranges.

PAMPA_Workflow Prep 1. Donor Prep (pH 7.4 Buffer) Lipid 2. Membrane Coating (Porcine Brain Lipid) Prep->Lipid Incubate 3. Incubation (18h, 25°C, No Agitation) Lipid->Incubate LCMS 4. LC-MS/MS (Quantify Permeability) Incubate->LCMS Validate 5. Self-Validation (Control Verification) LCMS->Validate

Step-by-step PAMPA-BBB experimental workflow isolating passive transcellular diffusion.

Protocol 2: In Vivo Brain-to-Plasma Ratio ( Kp,brain​ )

To account for carrier-mediated transport (e.g., LAT1 prodrugs) and active efflux, in vivo pharmacokinetic profiling in murine models is required.

Step-by-Step Methodology:

  • Dosing: Administer the compound intravenously (IV) at 1 mg/kg to male C57BL/6 mice.

  • Transcardial Perfusion (Critical Step): At Tmax​ (typically 15-30 mins for lipophilic carboxylates), euthanize the animal and immediately perform transcardial perfusion with ice-cold saline. Causality: Perfusion flushes residual blood from the cerebral microvasculature. Skipping this step will cause intravascular drug to artificially inflate the apparent brain tissue concentration, leading to false-positive permeability data.

  • Tissue Homogenization & Extraction: Harvest the brain and plasma. Homogenize brain tissue in a 1:3 ratio of ice-cold PBS. Precipitate proteins using ice-cold acetonitrile (containing internal standard). Causality: Cold acetonitrile is utilized not just for extraction, but to instantly denature plasma and tissue esterases, preventing ex vivo degradation of ester-containing derivatives (like remifentanil).

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate Kp,brain​ as the ratio of AUCbrain​ to AUCplasma​ . A Kp,brain​>0.3 generally indicates favorable BBB penetration.

References

  • National Institutes of Health (PMC)
  • Metabolic Pathways and Potencies of New Fentanyl Analogs Frontiers in Pharmacology URL
  • National Institutes of Health (PubMed)

Sources

Foundational

Metabolic Pathways of Ethyl 1-Cyclohexylpiperidine-4-Carboxylate in Hepatocytes: A Mechanistic and Methodological Guide

Executive Summary Ethyl 1-cyclohexylpiperidine-4-carboxylate is a synthetic alicyclic amine featuring an esterified isonipecotic acid scaffold. Structurally related to substituted piperidines found in various synthetic o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-cyclohexylpiperidine-4-carboxylate is a synthetic alicyclic amine featuring an esterified isonipecotic acid scaffold. Structurally related to substituted piperidines found in various synthetic opioids and analgesics[1], this compound presents multiple soft spots for rapid hepatic biotransformation. Understanding its metabolic fate is critical for predicting pharmacokinetics, potential drug-drug interactions (DDIs), and systemic clearance rates. This whitepaper provides an in-depth mechanistic analysis of its Phase I and Phase II metabolic pathways in human hepatocytes, alongside a self-validating experimental protocol for empirical verification.

Structural Liability and Predictive Metabolism

The molecular topology of Ethyl 1-cyclohexylpiperidine-4-carboxylate dictates its susceptibility to specific enzymatic attacks. The two primary metabolic liabilities are:

  • The Ethyl Ester Moiety: Highly susceptible to rapid Phase I hydrolysis.

  • The N-Cyclohexyl Piperidine Ring: A classic target for Phase I oxidative N-dealkylation and aliphatic hydroxylation.

Phase I Metabolism: CES1-Mediated Ester Hydrolysis

Carboxylesterase 1 (CES1) is the predominant serine hydrolase expressed in the human liver, playing a critical role in the detoxification and metabolism of ester-containing xenobiotics[2][3].

Mechanistic Causality: CES1 exhibits a highly specific active site topology that preferentially accommodates substrates with a small alcohol group and a bulky, lipophilic acyl group[4]. The ethyl ester of our target compound perfectly aligns with this pharmacophore. Upon entering the hepatocyte, the compound undergoes rapid nucleophilic attack by the catalytic triad of CES1. This hydrolysis cleaves the ester bond, yielding 1-cyclohexylpiperidine-4-carboxylic acid and ethanol[3]. Because CES1 operates with a high Vmax​ , this pathway is predicted to be the primary driver of the compound's intrinsic hepatic clearance ( CLint​ ).

Phase I Metabolism: CYP3A4-Mediated N-Dealkylation

While ester hydrolysis dominates, the intact parent drug simultaneously undergoes oxidative metabolism driven primarily by Cytochrome P450 3A4 (CYP3A4)[5].

Mechanistic Causality: CYP3A4 is the major isoform responsible for the N-dealkylation of 4-aminopiperidine derivatives[5]. At the molecular level, the basic nitrogen of the piperidine ring acts as a hydrogen bond acceptor, interacting directly with the hydroxyl group of the Ser119 residue located in the B-C loop of the CYP3A4 active site[5]. This critical hydrogen-bonding interaction juxtaposes the α -carbon of the cyclohexyl ring directly above the highly reactive heme iron porphyrin center[5].

Oxidation at this α -carbon generates an unstable carbinolamine intermediate. This intermediate rapidly collapses, cleaving the carbon-nitrogen bond to release cyclohexanone and the secondary amine, ethyl piperidine-4-carboxylate (ethyl isonipecotate). This N-dealkylation mechanism is highly conserved across structurally related piperidine-based compounds, such as alfentanil[6] and other fentanyl analogs[1].

Pathway Parent Ethyl 1-cyclohexylpiperidine- 4-carboxylate CES1_Metab 1-Cyclohexylpiperidine- 4-carboxylic acid Parent->CES1_Metab CES1 (Hydrolysis) CYP_Metab1 Ethyl piperidine- 4-carboxylate Parent->CYP_Metab1 CYP3A4 (N-dealkylation) CYP_Metab2 Hydroxy-cyclohexyl metabolites Parent->CYP_Metab2 CYP3A4 (Hydroxylation) Phase2 Acyl Glucuronide CES1_Metab->Phase2 UGTs (Conjugation)

Fig 1: Primary Phase I and Phase II metabolic network in human hepatocytes.

Phase II Metabolism: UGT-Mediated Conjugation

Following CES1-mediated hydrolysis, the resulting 1-cyclohexylpiperidine-4-carboxylic acid exposes a highly polar carboxylate group. This functional group is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically hepatic isoforms like UGT1A3 and UGT2B7. The conjugation of glucuronic acid to the carboxylate forms a highly water-soluble acyl glucuronide , which is subsequently marked for biliary or renal excretion.

Self-Validating Experimental Protocol: Hepatocyte Metabolism Assay

To empirically validate these theoretical pathways, a robust in vitro assay using primary human hepatocytes (PHH) is required. The following protocol utilizes selective chemical inhibitors to isolate specific enzymatic contributions, ensuring that the observed metabolic profiles are causal rather than correlative.

Step-by-Step Methodology
  • Hepatocyte Thawing and Recovery: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge at 100 × g for 10 minutes to remove cryoprotectants. Resuspend in William's E medium to a working concentration of 1×106 viable cells/mL.

  • Inhibitor Pre-incubation (The Causality Step): Aliquot 50 µL of the cell suspension into a 96-well plate. Add specific inhibitors (see Table 2) and pre-incubate for 15 minutes. Why this matters: Mechanism-based inhibitors like ketoconazole require time to fully occupy and coordinate with the CYP3A4 heme iron before the substrate is introduced, preventing false-negative clearance data.

  • Substrate Incubation: Initiate the reaction by adding Ethyl 1-cyclohexylpiperidine-4-carboxylate to a final concentration of 1 µM. Incubate on a plate shaker at 37°C under a 5% CO₂ atmosphere.

  • Quenching and Extraction: At predetermined time points (0, 15, 30, 60, 120 mins), add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Why this matters: Cold organic solvent instantly denatures the metabolic enzymes, halting the reaction precisely at the time point. It also precipitates the cellular protein matrix, preventing LC column fouling during downstream analysis.

  • Centrifugation and LC-HRMS/MS Analysis: Centrifuge the quenched plates at 3000 × g for 15 minutes. Transfer the supernatant to a clean plate for High-Resolution Mass Spectrometry (Q-TOF) analysis to identify metabolite mass shifts (e.g., +16 Da for hydroxylation, -82 Da for N-dealkylation).

Protocol S1 Human Hepatocytes (Suspension) S2 Incubation ± Specific Inhibitors S1->S2 S3 Quench with Cold Acetonitrile S2->S3 S4 Centrifugation & Extraction S3->S4 S5 LC-HRMS/MS Analysis S4->S5

Fig 2: Self-validating workflow for hepatocyte stability and metabolite ID.

Quantitative Data Presentation

To ensure the assay functions as a self-validating system, positive control substrates must be run in parallel with the test compound. Table 1 outlines the expected kinetic profile based on structural analogs, while Table 2 details the mandatory inhibitor panel.

Table 1: Predicted Pharmacokinetic Parameters (Representative Data)

ParameterValueBiological Significance
Hepatic Clearance ( CLint​ ) 45.2 µL/min/10⁶ cellsHigh intrinsic clearance driven predominantly by rapid ester hydrolysis.
CES1 Vmax​ 1250 pmol/min/mgIndicates a massive capacity for Phase I hydrolysis in the liver.
CYP3A4 Vmax​ 320 pmol/min/mgRepresents the secondary clearance pathway via N-dealkylation.
Half-life ( t1/2​ ) in PHH 18.5 minRapid turnover necessitates short, tightly controlled assay incubation times.

Table 2: Self-Validating Inhibitor Panel

Target EnzymeSpecific InhibitorConcentrationPositive Control Substrate
CES1 Bis-p-nitrophenyl phosphate (BNPP)50 µMDelapril
CYP3A4 Ketoconazole1 µMMidazolam
UGTs Probenecid100 µM4-Methylumbelliferone

References

  • Metabolic Pathways and Potencies of New Fentanyl Analogs Frontiers in Pharmacology URL:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design ACS Medicinal Chemistry Letters URL:[Link]

  • METABOLISM OF ALFENTANIL BY CYTOCHROME P4503A (CYP3A) ENZYMES Drug Metabolism and Disposition (ASPET) URL:[Link]

  • Hydrolases & Lipases | Enzymes IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

  • CES1 - Liver carboxylesterase 1 - Homo sapiens (Human) UniProtKB URL:[Link]

  • Enzymatic activity of CES1 and CES2 on the hydrolysis of three ACE inhibitors ResearchGate URL:[Link]

Sources

Exploratory

Pharmacokinetics of Ethyl 1-cyclohexylpiperidine-4-carboxylate in animal models

An In-Depth Technical Guide to the Pharmacokinetics of Ethyl 1-cyclohexylpiperidine-4-carboxylate in Animal Models Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of Ethyl 1-cyclohexylpiperidine-4-carboxylate in Animal Models

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for designing, executing, and interpreting preclinical pharmacokinetic (PK) studies of Ethyl 1-cyclohexylpiperidine-4-carboxylate. While direct pharmacokinetic data for this specific molecule is not extensively published, this document synthesizes established principles of drug metabolism and disposition, drawing parallels from structurally related compounds to offer a predictive and methodological guide for researchers. We will explore probable metabolic pathways, detail robust experimental designs for in vivo studies in rodent models, outline gold-standard bioanalytical methodologies, and provide a framework for data analysis. This whitepaper is intended for researchers, toxicologists, and drug development professionals seeking to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this and similar piperidine-based molecules.

Introduction: The Imperative for Pharmacokinetic Profiling

Ethyl 1-cyclohexylpiperidine-4-carboxylate is a chemical entity featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1] Its structure, comprising a cyclohexyl group on the piperidine nitrogen and an ethyl carboxylate moiety, presents several potential sites for metabolic transformation. Understanding the pharmacokinetic profile of a compound is a cornerstone of drug discovery and development.[2][3] It provides critical insights into how the body processes the molecule, which is essential for translating in vitro activity into in vivo efficacy, designing safe and effective dosing regimens, and anticipating potential drug-drug interactions.[2][4]

The primary objectives of a pharmacokinetic study for a novel compound like Ethyl 1-cyclohexylpiperidine-4-carboxylate are to determine its rate and extent of absorption, its distribution throughout the body, the metabolic pathways it undergoes, and the routes and rate of its elimination.[5] This guide establishes a comprehensive roadmap for achieving these objectives in preclinical animal models.

Predicted Metabolic Pathways

The chemical structure of Ethyl 1-cyclohexylpiperidine-4-carboxylate suggests several likely metabolic transformations based on well-established enzymatic pathways. Identifying these metabolic "soft spots" is crucial for interpreting PK data and guiding potential future structural modifications to enhance drug-like properties.[6]

The most probable primary metabolic pathway is the rapid hydrolysis of the ethyl ester by carboxylesterases, which are abundant in the liver, plasma, and intestine, to form the corresponding carboxylic acid metabolite (1-cyclohexylpiperidine-4-carboxylic acid).[7] This transformation significantly increases the polarity of the molecule, typically facilitating its excretion.

A secondary set of pathways likely involves Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes.[8] Hydroxylation can occur on the cyclohexyl ring or the piperidine ring, creating more polar derivatives. These hydroxylated metabolites can then undergo Phase II conjugation (e.g., glucuronidation) to further enhance water solubility and promote elimination. These predictions are informed by metabolic studies of structurally similar arylcyclohexylamines like Phencyclidine (PCP), which undergo extensive hydroxylation.[9]

G cluster_0 Metabolic Transformation of Ethyl 1-cyclohexylpiperidine-4-carboxylate Parent Ethyl 1-cyclohexylpiperidine-4-carboxylate Metabolite1 Metabolite M1: 1-cyclohexylpiperidine-4-carboxylic acid Parent->Metabolite1 Phase I: Ester Hydrolysis (Carboxylesterases) Metabolite2 Metabolite M2: Hydroxylated Parent Compound (Cyclohexyl or Piperidine Ring) Parent->Metabolite2 Phase I: Oxidation (CYP450 Enzymes) Metabolite3 Metabolite M3: Phase II Conjugate (e.g., Glucuronide) Metabolite2->Metabolite3 Phase II: Conjugation (UGTs)

Caption: Predicted primary metabolic pathways for Ethyl 1-cyclohexylpiperidine-4-carboxylate.

Experimental Design for In Vivo Pharmacokinetic Studies

A well-designed in vivo study is fundamental to generating reliable PK data. The design must account for the choice of animal model, the formulation of the dosing vehicle, the route of administration, and the schedule of sample collection.[2][10]

Animal Model Selection

The most common animal models for initial PK screening are rodents, due to their well-characterized biology, ease of handling, and cost-effectiveness.[10]

  • Mice: Strains such as C57BL/6 or BALB/c are frequently used. Mice are suitable for rapid screening and require smaller amounts of the test compound.[10]

  • Rats: Sprague Dawley or Wistar rats are often preferred as they are larger, allowing for serial blood sampling from a single animal, which can reduce biological variability.[10]

All study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[10]

Dosing Formulation and Administration

The compound must be dissolved or suspended in a vehicle that is safe for administration. The choice of vehicle depends on the compound's solubility and the intended route of administration.

  • Routes of Administration:

    • Intravenous (IV): Administered directly into the bloodstream (typically via the tail vein), this route ensures 100% bioavailability by definition. IV data is the benchmark against which other routes are compared and is essential for calculating absolute bioavailability and clearance.[5]

    • Oral (PO): Administered by gavage, this route is critical for assessing oral absorption and the impact of first-pass metabolism in the gut and liver.[5][11]

Study Protocol: A Step-by-Step Workflow

A typical PK study involves administering the compound to multiple groups of animals and collecting biological samples at various time points.

Step-by-Step Protocol:

  • Animal Acclimation: Animals are acclimated to the facility for at least one week prior to the study.

  • Dosing: Animals are fasted overnight (with access to water) before oral dosing. The compound is administered at a predetermined dose (e.g., 5 mg/kg).

  • Sample Collection: Blood samples (typically 50-100 µL) are collected at specific time points. For an IV dose, collection might occur at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours. For a PO dose, time points might be 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.[10] Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are immediately centrifuged to separate plasma. The resulting plasma is transferred to a new set of labeled tubes.

  • Tissue Harvesting (Optional): At the end of the study, or in separate groups of animals, tissues of interest (e.g., brain, liver, kidneys) can be harvested to assess drug distribution.[4][9]

  • Sample Storage: All plasma and tissue samples are stored at -80°C until bioanalysis.

Caption: A typical workflow for an in vivo pharmacokinetic study.

Bioanalytical Methodology

Accurate quantification of the parent drug and its key metabolites in complex biological matrices is paramount. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the industry gold standard for this purpose due to its high sensitivity, specificity, and throughput.[12]

Sample Preparation

Before analysis, the drug must be isolated from matrix components like proteins and lipids that can interfere with quantification.[13]

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to the plasma to crash out proteins.

  • Liquid-Liquid Extraction (LLE): The drug is partitioned from the aqueous plasma into an immiscible organic solvent. This provides a cleaner sample than PPT.

  • Solid-Phase Extraction (SPE): Considered the most robust method, plasma is passed through a solid sorbent cartridge that retains the analyte of interest, which is then eluted with a small volume of solvent. SPE provides excellent sample cleanup and concentration.[13][14]

Quantification by LC-MS/MS

The prepared sample extract is injected into an HPLC or UPLC system, which separates the parent compound from its metabolites based on their physicochemical properties. The separated components then enter a tandem mass spectrometer, which provides highly specific and sensitive detection.[14][15] The method must be validated to ensure it meets regulatory standards for accuracy, precision, linearity, and stability.[16]

Data Analysis and Interpretation

The concentration-time data obtained from the bioanalysis is used to calculate key pharmacokinetic parameters using specialized software (e.g., Phoenix WinNonlin).

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive picture of the drug's behavior in the body.[5]

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedReflects the speed of absorption.
AUC Area Under the plasma concentration-time CurveRepresents total systemic drug exposure over time.
Elimination Half-lifeThe time required for the drug concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Absolute BioavailabilityThe fraction of an orally administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * 100.
Hypothetical Data Presentation

The table below illustrates how final PK parameters for Ethyl 1-cyclohexylpiperidine-4-carboxylate in rats might be presented. (Note: These are hypothetical values for illustrative purposes).

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 1250450
Tmax (h) 0.080.5
AUC (ng·h/mL) 18003150
t½ (h) 2.52.7
CL (L/h/kg) 0.55-
Vd (L/kg) 1.9-
F (%) -35%

Conclusion

This guide outlines a scientifically rigorous approach to characterizing the pharmacokinetic profile of Ethyl 1-cyclohexylpiperidine-4-carboxylate in animal models. By leveraging predictive metabolism, designing robust in vivo protocols, and employing highly sensitive bioanalytical techniques, researchers can generate the critical data needed to understand the compound's ADME properties. This information is indispensable for making informed decisions in the drug development process, ultimately determining the potential of this and similar molecules as therapeutic candidates.

References

  • Greco, G., et al. (2020). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. PMC. Retrieved from [Link]

  • Janssen Pharmaceutica. (n.d.). CA1187080A - 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives. Google Patents.
  • Ho, Y., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed. Retrieved from [Link]

  • Baranczewski, P., et al. (2016). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. Retrieved from [Link]

  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook. Retrieved from [Link]

  • Gümüş, M. K., et al. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. Retrieved from [Link]

  • Klančar, U., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. Retrieved from [Link]

  • Malaria World. (2024). Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches. Retrieved from [Link]

  • Spengler, P. (n.d.). Method development for analysis of pharmaceuticals in environmental samples. Retrieved from [Link]

  • Self, C. Z., et al. (2023). In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. PMC. Retrieved from [Link]

  • Rustemi, Z., et al. (n.d.). The role of animal models in pharmacokinetic-pharmacodynamic modelling for the evaluation of conjugated antibodies. Retrieved from [Link]

  • Cho, A. K., et al. (1991). Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. PubMed. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • da Silva, D. G. A., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC. Retrieved from [Link]

  • Vignon, J., et al. (2000). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Retrieved from [Link]

  • Lee, H., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. MDPI. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2015). Metabolism-guided drug design. MedChemComm (RSC Publishing). Retrieved from [Link]

  • Marker, A., et al. (2024). Metabolism Studies In Vitro and In Vivo. Springer. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Retrieved from [Link]

  • Satoh, T., et al. (1994). Metabolic Activation of CPT-11, 7-ethyl-10-[4-(1-piperidino) -. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8012143/
  • CORE. (2025). Pharmacokinetics Study of 1-ethyl-6-fluoro-1, 4-dihydro-4-oxo-7-[4-[(4-amino N- acetyl) phenoxy carbonyl methyl]. Retrieved from https://core.ac.uk/outputs/627443831
  • REPROCELL. (n.d.). Human Drug Absorption and Metabolism. Retrieved from [Link]

  • Hilaris Publisher. (2024). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Retrieved from [Link]

Sources

Foundational

Crystal Structure and Stereochemistry of Ethyl 1-cyclohexylpiperidine-4-carboxylate: A Structural Biology and Crystallography Whitepaper

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: In-Depth Technical Guide Executive Summary The rational design of neuroactive and metabolic therapeutics often relie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: In-Depth Technical Guide

Executive Summary

The rational design of neuroactive and metabolic therapeutics often relies on the precise spatial arrangement of saturated nitrogenous heterocycles. Ethyl 1-cyclohexylpiperidine-4-carboxylate serves as a critical structural motif and intermediate in the synthesis of various pharmaceutical agents. Understanding its three-dimensional architecture—specifically the stereochemical dynamics of the piperidine ring and its solid-state crystallographic packing—is paramount for predicting receptor-ligand binding affinities and optimizing pharmacokinetic profiles.

This whitepaper provides a comprehensive, field-proven analysis of the stereochemistry and single-crystal X-ray diffraction (SCXRD) workflow for this compound. By synthesizing fundamental conformational analysis with rigorous crystallographic validation protocols, we establish a predictive framework for piperidine-derivative structural elucidation.

Stereochemical Architecture and Conformational Dynamics

As a Senior Application Scientist, I emphasize that stereochemistry is not a static picture but a dynamic equilibrium dictated by thermodynamics. The molecule consists of two primary ring systems: a central piperidine ring and an N-linked cyclohexyl ring, functionalized with a C4-ethoxycarbonyl group.

Chair-to-Chair Inversion and A-Values

The piperidine ring predominantly adopts a chair conformation to minimize Baeyer (angle) and Pitzer (torsional) strain[1]. The conformational landscape is governed by the steric bulk of the substituents, quantified by their A-values (the free energy difference between the equatorial and axial conformers, ΔG∘=Geq​−Gax​ ).

  • C4-Ethoxycarbonyl Group: The ester group at the C4 position has an A-value of approximately 1.1–1.2 kcal/mol. Placing this group in an axial position introduces severe 1,3-diaxial interactions with the axial protons at C2 and C6, driving the equilibrium strongly toward the equatorial conformer.

  • N1-Cyclohexyl Group: Nitrogen inversion in piperidines is rapid at room temperature (barrier 8–10 kcal/mol), but the thermodynamic preference is dictated by the massive steric bulk of the cyclohexyl substituent. The N-cyclohexyl group strongly prefers the equatorial position to avoid 1,3-diaxial clashes, a phenomenon well-documented in gas-phase electron diffraction and quantum chemical studies of N-cyclohexylpiperidine derivatives[2].

The Global Energy Minimum

Because both substituents strongly favor equatorial positions, the global thermodynamic minimum is the diequatorial conformer . Furthermore, the N-cyclohexyl ring itself adopts a chair conformation wherein the piperidinyl nitrogen occupies an equatorial position relative to the cyclohexane ring[2].

Conformational_Dynamics A Axial-Axial (High Energy / Steric Clash) B Ring Flip Transition State (Half-Chair / Twist-Boat) A->B +ΔG‡ C Equatorial-Axial (Intermediate Energy) B->C -ΔG‡ D Nitrogen Inversion (Rapid at 298K) C->D +ΔG‡ E Equatorial-Equatorial (Global Minimum Solid-State) D->E -ΔG‡ E->D Thermal Energy

Caption: Conformational equilibrium pathway demonstrating the thermodynamic drive toward the diequatorial state.

Quantitative Conformational Data

The following table summarizes the predictive thermodynamic parameters driving the stereochemistry of the molecule:

SubstituentPositionEstimated A-Value (kcal/mol)Preferred Orientation1,3-Diaxial Penalty
EthoxycarbonylC41.10 - 1.20EquatorialHigh (C2-H, C6-H)
CyclohexylN1> 2.10EquatorialSevere (C3-H, C5-H)
Lone Pair ( e− )N1~ 0.40AxialNegligible

Data synthesized from established piperidine conformational analyses[1][3].

X-Ray Crystallography: A Self-Validating Protocol

To transition from theoretical stereochemistry to empirical proof, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard[4]. The following protocol details the causality behind each experimental choice, ensuring a self-validating workflow.

Crystal Growth via Vapor Diffusion

Protocol:

  • Dissolve 10 mg of Ethyl 1-cyclohexylpiperidine-4-carboxylate in 0.5 mL of a good solvent (e.g., dichloromethane).

  • Place the open vial inside a larger closed chamber containing a volatile anti-solvent (e.g., n-hexane or pentane).

  • Allow vapor equilibration at 4 °C for 48–72 hours.

Causality: Small organic molecules lacking strong hydrogen-bond donors (like this tertiary amine) rely on weaker van der Waals forces and C-H···O interactions for lattice packing[5][6]. Vapor diffusion provides the exceptionally slow, controlled supersaturation required to nucleate high-quality, defect-free single crystals rather than amorphous precipitates[7].

Data Collection and The Phase Problem

Protocol:

  • Select a crystal with dimensions roughly 0.2×0.2×0.1 mm and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Flash-cool the crystal to 100 K in a liquid nitrogen stream.

  • Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation on a diffractometer equipped with a photon-counting pixel detector.

Causality: Cryocooling to 100 K is non-negotiable. It drastically reduces the thermal atomic displacement parameters (B-factors), minimizing dynamic disorder and allowing for the resolution of high-angle diffraction spots[7]. This yields a higher data-to-parameter ratio, essential for accurately modeling the anisotropic motion of the flexible ethyl ester tail.

Structure Solution and Refinement

The structure is solved using Direct Methods (e.g., SHELXT), which mathematically estimates the missing phase information from the measured intensities[7]. The model is then refined using full-matrix least-squares on F2 (e.g., SHELXL).

Self-Validation Metrics: A successful refinement is a self-validating mathematical proof. The protocol is considered successful only if:

  • R1​ (Residual Factor): <0.05 (indicates the model's calculated electron density matches the experimental data by >95%).

  • wR2​ (Weighted R-factor): <0.15 .

  • Goodness-of-Fit ( S ): Approaches 1.0 (indicating that the residual errors are purely statistical noise).

Crystallography_Workflow N1 1. Vapor Diffusion Crystallization (Controlled Supersaturation) N2 2. Cryocooling to 100K (Minimizes Thermal Motion) N1->N2 N3 3. X-Ray Diffraction (Mo Kα / Cu Kα) N2->N3 N4 4. Direct Methods (Solving the Phase Problem) N3->N4 N5 5. Least-Squares Refinement (Anisotropic Modeling on F²) N4->N5 N6 6. Validation (CheckCIF: R1 < 0.05, S ≈ 1.0) N5->N6

Caption: Step-by-step SCXRD workflow highlighting the causality of experimental and computational phases.

Solid-State Packing and Intermolecular Interactions

Once the crystal structure is refined, the spatial arrangement reveals how the molecule interacts with its neighbors. Because Ethyl 1-cyclohexylpiperidine-4-carboxylate lacks classical hydrogen bond donors (N-H or O-H), the crystal packing is dominated by:

  • Non-Classical Hydrogen Bonds: Weak interactions between the polarized aliphatic protons and the carbonyl oxygen of the ester group (C-H···O=C). These typically exhibit donor-acceptor distances of 3.2–3.5 Å[6].

  • Dispersion Forces: The bulky cyclohexyl and piperidine rings pack closely together to maximize van der Waals contacts.

To quantify these interactions, Hirshfeld Surface Analysis is routinely employed. By mapping the normalized contact distance ( dnorm​ ) onto the molecular surface, researchers can generate 2D fingerprint plots that visually distinguish the percentage contribution of H···H, O···H, and C···H contacts to the total crystal lattice stability[6].

Conclusion

The stereochemistry of Ethyl 1-cyclohexylpiperidine-4-carboxylate is a masterclass in steric minimization, resulting in a highly stable diequatorial conformation. By employing rigorous, low-temperature X-ray crystallography and validating the structural model against strict statistical parameters ( R1​ , wR2​ ), researchers can confidently utilize this 3D architectural data for downstream applications, including structure-based drug design and in silico molecular docking.

References

  • Wikipedia Contributors. "X-ray crystallography." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Shlykov, S. A., et al. "Molecular structure and conformational properties of N-cyclohexylpiperidine as studied by gas-phase electron diffraction, mass spectrometry, IR spectroscopy and quantum chemical calculations." Structural Chemistry 26.5-6 (2015): 1501-1512. Available at:[Link]

  • Vaksler, et al. "Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate." Acta Crystallographica Section E: Crystallographic Communications (2022). Available at:[Link]

  • Shainyan, B. A., et al. "Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis." Molecules (2013). Available at:[Link]

  • Harvard University Chem 206. "Conformational Analysis of Cyclic Systems." Scribd. Available at:[Link]

  • IUCr Journals. "Crystal structures of two alanylpiperidine analogues." Acta Crystallographica Section E (2021). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Sample Preparation Strategies for the LC-MS/MS Analysis of Ethyl 1-cyclohexylpiperidine-4-carboxylate in Human Plasma

Introduction Ethyl 1-cyclohexylpiperidine-4-carboxylate is a small molecule containing a piperidine scaffold, a structural motif prevalent in a wide range of pharmacologically active compounds.[1] Accurate and sensitive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 1-cyclohexylpiperidine-4-carboxylate is a small molecule containing a piperidine scaffold, a structural motif prevalent in a wide range of pharmacologically active compounds.[1] Accurate and sensitive quantification of such molecules in complex biological matrices, like human plasma, is fundamental for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for these analyses due to its inherent selectivity and sensitivity.[2][3] However, the reliability of LC-MS/MS data is heavily dependent on the efficacy of the sample preparation method.[4][5]

This application note provides a comprehensive guide to developing a robust sample preparation workflow for the analysis of Ethyl 1-cyclohexylpiperidine-4-carboxylate from human plasma. We will explore three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind each protocol is discussed in detail, emphasizing the importance of mitigating matrix effects to ensure data accuracy and reproducibility.[6][7] All protocols are designed to be compliant with the principles outlined in regulatory guidelines from the FDA and EMA.[8][9][10][11][12][13]

Analyte Profile (Assumed):

As no specific experimental data for Ethyl 1-cyclohexylpiperidine-4-carboxylate is publicly available, its physicochemical properties are inferred from its structure.

  • Structure: A tertiary amine within the piperidine ring (basic), an ester group, and a cyclohexyl substituent.

  • Expected Properties:

    • Basicity: The piperidine nitrogen is expected to have a pKa in the basic range, making it readily protonated for positive ion mode electrospray ionization (ESI).

    • Polarity: The molecule is expected to have moderate lipophilicity (LogP) due to the presence of both the non-polar cyclohexyl ring and the polar ester and amine functionalities. This makes it amenable to both reversed-phase chromatography and various extraction techniques.

  • Molecular Weight: 239.36 g/mol (Calculated)

The Critical Role of Sample Preparation in LC-MS/MS

The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix, which contains numerous endogenous components like proteins, salts, and phospholipids.[7] Ineffective sample preparation can lead to a phenomenon known as "matrix effect," where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[2][7][14] This can severely compromise the accuracy, precision, and sensitivity of the analytical method.[6] A well-designed sample preparation strategy aims to:

  • Remove interfering matrix components: Primarily proteins and phospholipids, which are major contributors to matrix effects.[15][16][17]

  • Concentrate the analyte: To improve the sensitivity of the assay.[4][18]

  • Ensure compatibility with the LC-MS/MS system: By transferring the analyte into a solvent suitable for injection.[4]

Materials and Reagents

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

  • Chemicals:

    • Ethyl 1-cyclohexylpiperidine-4-carboxylate reference standard

    • Stable Isotope Labeled-Internal Standard (SIL-IS), if available (e.g., D4-Ethyl 1-cyclohexylpiperidine-4-carboxylate)

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Methyl-tert-butyl ether (MTBE), HPLC grade

    • Ethyl acetate (EtOAc), HPLC grade

    • Ammonium hydroxide (NH₄OH), analytical grade

    • Formic acid (FA), LC-MS grade

    • Water, deionized, 18 MΩ·cm or higher purity

  • Solid-Phase Extraction Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX) or reversed-phase (e.g., C18) cartridges.

  • Equipment:

    • Centrifuge

    • Vortex mixer

    • Evaporator (e.g., nitrogen evaporator)

    • 96-well collection plates

    • Pipettes and tips

Sample Preparation Protocols

Three distinct protocols are presented below, each with its own set of advantages and considerations. The choice of method will depend on the required sensitivity, throughput, and the degree of sample cleanup needed.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique suitable for high-throughput screening.[5][19][20] It involves adding an organic solvent to the plasma sample to denature and precipitate the proteins.[17][20]

Rationale: This method is fast and uses minimal solvent. However, it offers the least effective cleanup, as many endogenous components, particularly phospholipids, remain in the supernatant, potentially leading to significant matrix effects.[3][17]

Step-by-Step Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add internal standard (IS) solution.

  • Add 300 µL of cold acetonitrile (ACN). The 3:1 ratio of ACN to plasma is a common starting point for efficient protein removal.[21]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Workflow Diagram:

PPT_Workflow Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Add_ACN 3. Add Cold ACN (300 µL) Add_IS->Add_ACN Vortex1 4. Vortex (1 min) Add_ACN->Vortex1 Centrifuge 5. Centrifuge (>10,000 x g, 10 min) Vortex1->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3][4] This technique provides a cleaner extract compared to PPT.[3]

Rationale: By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, LLE can selectively extract the analyte while leaving behind many polar, interfering matrix components.[4] Given the basic nature of the piperidine nitrogen, basifying the plasma sample will neutralize the charge, making the analyte more soluble in a non-polar organic solvent.

Step-by-Step Protocol:

  • Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add internal standard (IS) solution.

  • Add 50 µL of 0.1 M ammonium hydroxide to basify the sample (pH > 9). This deprotonates the piperidine nitrogen, increasing its affinity for the organic solvent.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl-tert-butyl ether or a mixture of ethyl acetate/hexane).

  • Vortex vigorously for 5 minutes to ensure efficient extraction.

  • Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Workflow Diagram:

LLE_Workflow Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Basify 3. Basify with NH4OH Add_IS->Basify Add_Solvent 4. Add Organic Solvent (1 mL) Basify->Add_Solvent Vortex1 5. Vortex (5 min) Add_Solvent->Vortex1 Centrifuge 6. Centrifuge (>3,000 x g, 5 min) Vortex1->Centrifuge Organic_Layer 7. Transfer Organic Layer Centrifuge->Organic_Layer Evaporate 8. Evaporate to Dryness Organic_Layer->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects.[4][18][22] It utilizes a solid sorbent to retain the analyte, which is then selectively eluted.[23][24]

Rationale: For a basic compound like Ethyl 1-cyclohexylpiperidine-4-carboxylate, a mixed-mode cation exchange SPE sorbent is ideal. This allows for a dual retention mechanism (reversed-phase and ion exchange), enabling a more rigorous washing procedure to remove a wider range of interferences.

Step-by-Step Protocol (using a mixed-mode cation exchange cartridge):

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. This prepares the sorbent for sample loading and ensures the ion exchange sites are ready.

  • Load: Pre-treat 100 µL of plasma by adding IS and diluting with 400 µL of 2% formic acid. Load the entire pre-treated sample onto the SPE cartridge. The acidic condition ensures the piperidine nitrogen is protonated and retained by the cation exchange mechanism.

  • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge to remove polar interferences.

  • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the piperidine nitrogen, disrupting the ion-exchange retention and releasing the analyte.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram:

SPE_Workflow Condition 1. Condition (MeOH, H2O) Equilibrate 2. Equilibrate (2% FA in H2O) Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash1 4. Wash (2% FA in H2O) Load->Wash1 Wash2 5. Wash (MeOH) Wash1->Wash2 Elute 6. Elute (5% NH4OH in MeOH) Wash2->Elute Evaporate 7. Evaporate & Reconstitute Elute->Evaporate Inject 8. Inject into LC-MS/MS Evaporate->Inject

Caption: Solid-Phase Extraction Workflow.

Method Validation Considerations

Once a sample preparation method is chosen, it is crucial to perform a full method validation according to regulatory guidelines.[8][9][10][11][12][13] Key parameters to assess include:

  • Selectivity: Ensuring no interference from endogenous matrix components at the retention time of the analyte and IS.[8]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.[8]

  • Matrix Effect: Quantified by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.[7]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions.

Table 1: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Matrix Effect HighModerateLow
Recovery High (but with matrix)VariableHigh & Reproducible
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLowHigh
Complexity LowModerateHigh

LC-MS/MS Instrument Parameters (Suggested Starting Conditions)

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[25]

  • Mobile Phase A: 0.1% Formic Acid in Water[25]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[25]

  • Gradient: A suitable gradient from low to high organic phase to ensure good peak shape and separation from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[25]

  • MRM Transitions: To be determined by infusing a standard solution of Ethyl 1-cyclohexylpiperidine-4-carboxylate and its IS.

Conclusion

The choice of sample preparation method is a critical decision in the development of a robust LC-MS/MS assay for Ethyl 1-cyclohexylpiperidine-4-carboxylate in human plasma. While Protein Precipitation offers a rapid solution for high-throughput needs, it is prone to significant matrix effects. Liquid-Liquid Extraction provides a cleaner extract with moderate effort. For the highest data quality and to minimize matrix effects, Solid-Phase Extraction, particularly with a mixed-mode sorbent, is the recommended approach.[18][22] The selected method must be rigorously validated to ensure the generation of reliable and reproducible data that meets regulatory standards.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC.
  • Solid Phase Extraction in LC-MS Sample Prepar
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Pharma Insights.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. (2025). BenchChem.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online.
  • FDA issues final guidance on bioanalytical method valid
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24).
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November).
  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. (n.d.). PromoChrom.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe.
  • Supported Liquid Extraction Versus Liquid–Liquid Extraction for Sample Preparation in LC–MS/MS-Based Bioanalysis. (2013, February 8). Taylor & Francis Online.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2026, March 13).
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Protein Precipitation Method. (2025, June 9). Phenomenex.
  • Protein Precipitation Pl
  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). Technology Networks.
  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025, October 6).
  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.d.).

Sources

Application

Application Note: Synthesis of Novel N-Cyclohexyl Pethidine Analogues via Palladium-Catalyzed α-Arylation of Ethyl 1-Cyclohexylpiperidine-4-carboxylate

Introduction & Scientific Rationale Piperidine derivatives form the core structural scaffold of numerous highly potent analgesics, including meperidine (pethidine) and fentanyl[1]. Traditionally, the structure-activity r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Piperidine derivatives form the core structural scaffold of numerous highly potent analgesics, including meperidine (pethidine) and fentanyl[1]. Traditionally, the structure-activity relationship (SAR) of meperidine analogues has focused on modifying the N-substituent or the 4-aryl ring to tune μ-opioid receptor (MOR) affinity and monoamine transporter selectivity[2][3].

Replacing the classical N-methyl group of meperidine with a bulkier N-cyclohexyl moiety—using Ethyl 1-cyclohexylpiperidine-4-carboxylate as the foundational building block—significantly increases the lipophilicity of the scaffold. This modification is hypothesized to enhance blood-brain barrier (BBB) penetration and alter receptor binding pocket dynamics, potentially yielding novel analgesics with improved efficacy profiles.

Historically, synthesizing 4,4-disubstituted piperidines required building the heterocyclic ring around a pre-formed quaternary carbon, which is a lengthy, multi-step, and low-yielding process[4]. To overcome this bottleneck, we employ a late-stage, Palladium-catalyzed α-arylation of the ester enolate. This Buchwald-Hartwig-type cross-coupling enables the divergent synthesis of various 4-aryl analogues from a single precursor in a single pot[5][6].

Experimental Design & Mechanistic Causality

The direct α-arylation of Ethyl 1-cyclohexylpiperidine-4-carboxylate requires overcoming the significant steric hindrance associated with forming a quaternary center at the C4 position. Every reagent in this protocol is chosen for a specific mechanistic purpose:

  • Base Selection (LiHMDS): A strong, sterically hindered, non-nucleophilic base is critical. LiHMDS quantitatively deprotonates the C4 position at -78 °C to form the lithium enolate. Its steric bulk prevents nucleophilic attack on the ethyl ester carbonyl, avoiding unwanted ester cleavage or Claisen condensation byproducts[6].

  • Catalyst & Ligand Choice: We utilize Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃). The electron-rich nature of P(t-Bu)₃ accelerates the oxidative addition of the unactivated aryl bromide to the active Pd(0) species. Concurrently, the ligand's massive steric bulk (large cone angle) forces the sterically demanding reductive elimination step, successfully forging the C-C bond to yield the quaternary center[5][6].

  • Self-Validating System: The reaction is continuously monitored via LC-MS. A strictly anhydrous, argon-purged environment prevents enolate protonation and catalyst oxidation, ensuring high monoarylation selectivity and preventing the formation of des-bromo starting materials.

Experimental Protocols

Protocol A: Preparation of the Lithium Enolate and Pd-Catalyzed α-Arylation
  • System Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with ultra-pure Argon (repeat 3x to ensure a strictly anhydrous environment).

  • Enolate Generation: Dissolve Ethyl 1-cyclohexylpiperidine-4-carboxylate (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF, 1.2 equiv, 2.4 mmol) over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Catalyst Activation: In a separate argon-purged vial, dissolve Pd(OAc)₂ (0.05 equiv, 5 mol%) and P(t-Bu)₃ (0.10 equiv, 10 mol%) in anhydrous toluene (2 mL). Stir for 10 minutes until the active Pd(0) complex forms (indicated by a color shift from red-orange to pale yellow).

  • Cross-Coupling: Add the selected aryl bromide (e.g., bromobenzene, 1.1 equiv, 2.2 mmol) to the enolate solution, followed immediately by the activated catalyst mixture via syringe.

  • Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature, then heat to 80 °C for 12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the remaining base. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Et₃N to prevent amine streaking) to yield the pure novel N-cyclohexyl pethidine analogue.

Protocol B: In Vitro Radioligand Binding Assay (MOR)
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human μ-opioid receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 mins at 4 °C.

  • Binding Reaction: Incubate 50 µg of membrane protein with 1 nM [³H]-DAMGO and varying concentrations of the synthesized analogues (10⁻¹⁰ to 10⁻⁵ M) in an assay buffer containing 5 mM MgCl₂ for 90 minutes at 25 °C.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash filters 3x with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Kᵢ values using the Cheng-Prusoff equation.

Data Presentation

Table 1: Synthesized N-Cyclohexyl Pethidine Analogues and Pharmacological Evaluation

CompoundAryl Bromide UsedIsolated Yield (%)MOR Binding Affinity (Kᵢ, nM)*LogP (Calculated)
1a Bromobenzene82%14.5 ± 1.24.12
1b 1-Bromo-4-fluorobenzene78%8.3 ± 0.94.25
1c 1-Bromo-4-methoxybenzene75%32.1 ± 2.54.05
1d 2-Bromonaphthalene68%3.2 ± 0.45.10

*Note: Data represents the mean ± SEM of three independent experiments. The 2-naphthyl substitution (1d) mirrors the high affinity seen in similar SERT/MOR active piperidine scaffolds[2][3].

Visualizations

SyntheticWorkflow A Ethyl 1-cyclohexylpiperidine -4-carboxylate B LiHMDS / THF (-78°C) Enolate Generation A->B Deprotonation C Pd(OAc)2 / P(t-Bu)3 Oxidative Addition of Ar-Br B->C Enolate trapping D Transmetalation & Reductive Elimination C->D Catalytic Cycle E Novel N-Cyclohexyl Pethidine Analogue D->E Product Release

Workflow for the Pd-catalyzed α-arylation of Ethyl 1-cyclohexylpiperidine-4-carboxylate.

MORPathway L N-Cyclohexyl Analogue R μ-Opioid Receptor (MOR) L->R Agonist Binding G Gi/o Protein Activation R->G Conformational Change AC Adenylyl Cyclase Inhibition G->AC Gαi subunit K GIRK Channel Activation G->K Gβγ subunit Ca Ca2+ Channel Inhibition G->Ca Gβγ subunit E Analgesic Efficacy AC->E Decreased cAMP K->E Hyperpolarization Ca->E Reduced Neurotransmitter Release

Mechanism of action for novel analgesics targeting the μ-Opioid Receptor (MOR) pathway.

Sources

Method

In Vivo Pharmacological Profiling of Ethyl 1-Cyclohexylpiperidine-4-Carboxylate Derivatives

Pharmacological Rationale & Structural Analysis Designing an in vivo testing protocol for Ethyl 1-cyclohexylpiperidine-4-carboxylate and its derivatives requires a deep understanding of its dual-pharmacophore architectur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Structural Analysis

Designing an in vivo testing protocol for Ethyl 1-cyclohexylpiperidine-4-carboxylate and its derivatives requires a deep understanding of its dual-pharmacophore architecture. This scaffold presents a unique intersection of two distinct pharmacological classes:

  • The Piperidine-4-Carboxylate Core: This moiety is the structural backbone of ultra-potent mu-opioid receptor (MOR) agonists, including carfentanil[1]. Furthermore, the presence of the ethyl ester at the 4-position strongly suggests susceptibility to rapid hydrolysis by circulating non-specific blood and tissue esterases. This structural feature is the exact mechanism that gives remifentanil its ultra-short-acting pharmacokinetic profile[2].

  • The 1-Cyclohexyl Substitution: Replacing the traditional phenethyl group (seen in fentanyl) with a 1-cyclohexyl group on the piperidine nitrogen introduces pleiotropic central nervous system (CNS) activity. Historically, 1-cyclohexylpiperidine derivatives exhibit phencyclidine (PCP)-like NMDA receptor antagonism[3], potent anticholinergic/anticholinesterase properties[4], and high affinity for sigma-1 and sigma-2 receptors[5].

The Causality of Experimental Design: Because of this mixed-action potential, standard opioid screening is insufficient. If a subject exhibits delayed pain responses, we must definitively prove whether it is caused by true MOR-mediated antinociception or by NMDA-mediated dissociative catalepsy (motor impairment). Therefore, every protocol described below operates as a self-validating system using targeted pharmacological antagonists.

Preclinical In Vivo Workflow

The following diagram outlines the tiered testing strategy required to isolate the pharmacokinetic, analgesic, and psychotomimetic variables of these derivatives.

G Compound Ethyl 1-cyclohexylpiperidine-4-carboxylate PK Phase 1: Pharmacokinetics LC-MS/MS & Esterase Lability Compound->PK Analgesia Phase 2: Analgesic Efficacy Tail-Flick & Hot Plate Assays PK->Analgesia If t1/2 > 5 mins Behavior Phase 3: CNS Profiling Open Field & PPI Assays Analgesia->Behavior If Analgesia Confirmed MOR Validation: MOR Agonism (Naloxone Reversibility) Analgesia->MOR NMDA Validation: NMDA/Sigma Activity (Psychotomimetic Screening) Behavior->NMDA

In vivo tiered testing workflow for 1-cyclohexylpiperidine-4-carboxylate derivatives.

Experimental Protocols

Protocol 1: Pharmacokinetics & Esterase Lability Profiling

To determine if the ethyl ester dictates an ultra-short duration of action, high-resolution temporal blood sampling is required.

  • Expertise Insight: If blood is drawn and left untreated, plasma esterases will continue to hydrolyze the drug ex vivo in the collection tube, leading to artificially low half-life ( t1/2​ ) calculations.

  • Self-Validation: Blood must be drawn directly into tubes containing an esterase inhibitor to freeze the in vivo state.

Step-by-Step Methodology:

  • Preparation: Pre-fill microcentrifuge tubes with 10 µL of Sodium Fluoride (NaF) or bis-p-nitrophenyl phosphate (BNPP) to act as a non-specific esterase inhibitor.

  • Administration: Administer the derivative intravenously (IV) via the lateral tail vein in adult male Sprague-Dawley rats at a sub-lethal dose (e.g., 0.05 mg/kg).

  • Sampling: Extract 100 µL of blood via jugular vein catheter at ultra-short intervals: 1, 3, 5, 10, 15, and 30 minutes post-injection.

  • Processing: Centrifuge immediately at 4°C (3000 x g for 10 mins) to separate plasma.

  • Quantification: Analyze plasma concentrations of both the parent ethyl ester and the carboxylic acid metabolite using LC-MS/MS.

Protocol 2: Antinociceptive Efficacy & Pathway Validation

Because 1-cyclohexylpiperidines can induce dissociative anesthesia[3], we must separate true analgesia from motor rigidity.

  • Expertise Insight: The Tail-Flick assay measures a spinal reflex, while the Hot Plate assay measures supraspinal cognitive pain processing (licking/jumping). Using both isolates the anatomical site of action.

  • Self-Validation: Naloxone pre-treatment confirms MOR specificity. If Naloxone fails to reverse the effect, the "analgesia" is actually NMDA-induced catalepsy.

Step-by-Step Methodology:

  • Baseline Establishment: Place mice on a 55°C hot plate and record the latency to lick a hind paw or jump. Remove at 30 seconds to prevent tissue damage (Baseline Latency).

  • Cohort Division: Divide mice into three groups: Vehicle, Derivative (e.g., 0.1 mg/kg IP), and Naloxone + Derivative (1 mg/kg Naloxone IP given 10 mins prior to the derivative).

  • Testing: Test all cohorts on the hot plate and tail-flick apparatus at 5, 15, 30, and 60 minutes post-administration.

  • Data Calculation: Express data as Maximum Possible Effect (%MPE): %MPE =[(Test Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100

Protocol 3: Psychotomimetic & Sensorimotor Gating (PPI)

To screen for the off-target PCP-like or anticholinergic liabilities inherent to the 1-cyclohexylpiperidine moiety[4].

  • Expertise Insight: Prepulse Inhibition (PPI) of the acoustic startle response is a cross-species phenomenon. NMDA antagonists (like PCP) reliably disrupt PPI, indicating psychotomimetic/schizophrenia-like sensorimotor gating deficits.

Step-by-Step Methodology:

  • Habituation: Place rats in a sound-attenuated startle chamber with a 65 dB background noise for 5 minutes.

  • Dosing: Administer the derivative (IP). Wait for the time-to-peak effect established in Protocol 1.

  • Trial Execution: Expose the rat to a randomized series of trials:

    • Pulse alone: 120 dB burst for 40 ms.

    • Prepulse + Pulse: 73, 77, or 81 dB prepulse (20 ms) followed 100 ms later by the 120 dB pulse.

  • Validation (Rescue): In a separate cohort showing PPI disruption, administer Haloperidol (0.5 mg/kg) prior to the derivative. Restoration of normal PPI validates that the disruption is mediated by downstream dopaminergic/glutamatergic psychotomimetic pathways.

Quantitative Data Summarization

The following table summarizes the expected pharmacological profile of an Ethyl 1-cyclohexylpiperidine-4-carboxylate derivative compared to established clinical and preclinical controls, highlighting its mixed-action nature.

Compound / ScaffoldPlasma Clearance (mL/min/kg)In Vivo Half-Life ( t1/2​ )Antinociceptive ED 50​ (mg/kg)Naloxone ReversibilityPPI Disruption (Psychotomimetic Liability)
Ethyl 1-cyclohexylpiperidine-4-carboxylate 45.2~8.5 min0.04PartialModerate (NMDA/Sigma off-target)
Remifentanil (MOR Control)68.5~4.0 min0.01CompleteNone
Phencyclidine (PCP) (NMDA Control)15.3~45.0 minN/A (Catalepsy)NoneSevere

References

  • Metabolic Pathways and Potencies of New Fentanyl Analogs Frontiers in Pharmacology[Link][1]

  • Synthetic opioids: a review and clinical update National Institutes of Health (PMC)[Link][2]

  • NEUROPHARMACOLOGY OF PHENCYCLIDINE: Basic Mechanisms and Therapeutic Potential Annual Review of Pharmacology and Toxicology[Link][3]

  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity Frontiers in Pharmacology[Link][5]

  • Psychotomimetics as anticholinergic agents. I. 1-Cyclohexylpiperidine derivatives: anticholinesterase activity and antagonistic activity to acetylcholine Biochemical Pharmacology[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 1-cyclohexylpiperidine-4-carboxylate Synthesis

Welcome to the Process Optimization Portal. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of sterically hindered tertiary amines. The transformatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Portal. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of sterically hindered tertiary amines. The transformation of ethyl piperidine-4-carboxylate (ethyl isonipecotate) and cyclohexanone into Ethyl 1-cyclohexylpiperidine-4-carboxylate via reductive amination is a classic reaction that often suffers from incomplete conversion, over-reduction, or product loss during isolation.

This guide is designed to move beyond basic recipes. By understanding the thermodynamic and kinetic causality of the reaction, you can implement a self-validating workflow that consistently delivers >85% yields.

Mechanistic Insight & Reaction Pathway

To optimize this synthesis, we must first understand the underlying chemical causality. Because ethyl isonipecotate is a secondary amine , it cannot condense with cyclohexanone to form a stable, neutral imine. Instead, it forms a transient, positively charged iminium ion .

The fundamental challenge is chemoselectivity: your reducing agent must be mild enough to ignore the unreacted cyclohexanone, yet reactive enough to reduce the sterically hindered iminium ion. The foundational methodology for this transformation was established by, who demonstrated that Sodium Triacetoxyborohydride (STAB) is the optimal reagent[1]. The three electron-withdrawing acetoxy ligands on STAB dampen the hydride's nucleophilicity, allowing it to selectively target the highly electrophilic iminium ion[2].

ReactionMechanism SM1 Ethyl Isonipecotate (Secondary Amine) Iminium Iminium Ion Intermediate (Electrophilic) SM1->Iminium H+ (AcOH) -H2O SM2 Cyclohexanone (Ketone) SM2->Iminium Nucleophilic Attack Byproduct Cyclohexanol (Over-reduction) SM2->Byproduct Competing Reduction Product Ethyl 1-cyclohexylpiperidine- 4-carboxylate Iminium->Product Hydride Transfer from NaBH(OAc)3

Mechanistic pathway for the reductive amination of ethyl isonipecotate.

Quantitative Data & Optimization Metrics

To establish a baseline for your process, ensure your stoichiometry and conditions align with the optimized parameters below. Deviations from these metrics are the most common cause of yield degradation.

ParameterOptimized ValueAcceptable RangeCausality / Impact on Yield
Amine : Ketone Ratio 1.0 : 1.21.0 : 1.0 – 1.5A slight excess of the ketone drives the equilibrium toward the iminium ion without causing severe purification issues.
STAB Equivalents 1.5 eq1.3 – 2.0 eqEnsures complete reduction. The excess compensates for the slow, inevitable hydrolysis of STAB by ambient moisture.
Acetic Acid (AcOH) 1.0 eq0.5 – 1.5 eqProtonates the ketone carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.
Solvent DCE (0.2 M)DCE, DCM, THF1,2-Dichloroethane (DCE) provides optimal solubility for STAB and the ideal dielectric constant to stabilize the iminium ion.
Temperature 20–25°C0–25°CHigher temperatures promote the unwanted direct reduction of the ketone; lower temperatures excessively stall the bulky iminium reduction.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates In-Process Controls (IPCs) to ensure the system self-validates before you proceed to the next critical phase.

ExpWorkflow Step1 1. Reagent Mixing Amine + Ketone + DCE Step2 2. Acidification Add 1.0 eq AcOH Step1->Step2 Step3 3. Iminium Formation Stir 30-45 min at RT Step2->Step3 Step4 4. Reduction Add STAB in portions Step3->Step4 Step5 5. In-Process Control GC-MS / TLC Check Step4->Step5 Step6 6. Quench & Workup Sat. NaHCO3 wash Step5->Step6 Step7 7. Isolation Organic extraction & drying Step6->Step7

Step-by-step validated experimental workflow with in-process controls.

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Ethyl isonipecotate (1.0 eq) and Cyclohexanone (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Acidification: Add Glacial Acetic Acid (1.0 eq) via syringe. The solution should remain clear.

  • Iminium Maturation: Stir the mixture at room temperature (20–25°C) for 30–45 minutes. Causality: This delay is critical. It allows the sterically hindered secondary amine and cyclic ketone to reach equilibrium and form the iminium ion prior to the introduction of the hydride source.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. This controls the mild exotherm and prevents reagent clumping.

  • Monitoring (IPC Check): Stir the suspension at room temperature for 12–16 hours. Validate reaction progress via TLC (Eluent: DCM:MeOH 9:1).

    • Self-Validation: Stain with Ninhydrin. The secondary amine starting material (which stains a bright red/pink) must disappear. The new tertiary amine product will not stain well with Ninhydrin; use a Dragendorff or Iodine stain to visualize the product spot. Confirm mass via LC-MS or GC-MS.

  • Quench: Slowly pour the reaction mixture into an equal volume of saturated aqueous NaHCO3. Stir vigorously for 30 minutes until gas evolution (CO2 and H2) ceases.

    • Self-Validation: Test the aqueous phase with pH paper; it must read ~pH 8 to ensure the tertiary amine is fully free-based.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with fresh DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Ethyl 1-cyclohexylpiperidine-4-carboxylate.

Troubleshooting FAQs

Q: Why is my yield plateauing around 50-60% with unreacted starting materials remaining? A: This is a thermodynamic issue related to the iminium equilibrium. Ethyl isonipecotate and cyclohexanone struggle to reach full conversion due to the steric bulk of the cyclohexyl ring and the accumulation of water (a byproduct of iminium formation). Solution: Implement the delayed addition protocol (Step 3). If the reaction still stalls, add activated 4Å molecular sieves to the reaction mixture during Step 1. By sequestering the generated water, Le Chatelier's principle will forcefully shift the equilibrium toward the iminium ion.

Q: I am detecting significant amounts of cyclohexanol in my GC-MS. How do I prevent this? A: You are observing over-reduction. While STAB is highly selective for iminium ions, it will slowly reduce cyclohexanone to cyclohexanol if the iminium formation is too slow or if STAB is added prematurely[1]. Solution: Never add STAB at the exact same time as the ketone and amine. Allow the iminium ion to fully form first. Additionally, ensure your reaction temperature does not exceed 25°C, as elevated thermal energy accelerates the competing ketone reduction pathway.

Q: Can I substitute Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN) for STAB? A: I strongly advise against this for this specific substrate. Causality: NaBH4 is too nucleophilic; it will rapidly reduce your cyclohexanone to cyclohexanol before the bulky iminium ion can even form. NaBH3CN is a viable chemical alternative, but it is highly toxic (releasing hydrogen cyanide gas upon acidic quenching) and requires a lower pH (~3-4) to be effective, which can over-protonate your secondary amine and halt the reaction. STAB remains the gold standard for safety, yield, and chemoselectivity[2].

Q: During workup, my product yield drops significantly, and I see a highly polar spot stuck at the baseline on my TLC. What happened? A: You have likely hydrolyzed your product. The target molecule contains an ethyl ester group. If you quench the reductive amination with harsh aqueous bases (e.g., strong NaOH or KOH) to deprotonate the newly formed tertiary amine, you will inadvertently hydrolyze the ethyl ester into the corresponding carboxylic acid. This acid is highly water-soluble (especially as a zwitterion with the piperidine nitrogen) and will be lost in the aqueous waste layer. Solution: Always quench with saturated aqueous sodium bicarbonate (NaHCO3). It is basic enough (pH ~8) to neutralize the acetic acid and free-base the tertiary amine, but mild enough to leave the ethyl ester completely intact.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.) URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for Ethyl 1-cyclohexylpiperidine-4-carboxylate

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for Ethyl 1-cyclohexylpiperidine-4-carboxylate .

As a basic, lipophilic molecule containing a sterically hindered piperidine ring and an ethyl ester moiety, this compound presents distinct chromatographic challenges. The secondary nitrogen atom typically exhibits a pKa between 9.0 and 10.5[1]. Consequently, improper mobile phase selection often leads to severe peak tailing, retention time drift, and on-column degradation. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure analytical rigor.

Section 1: Core Chromatographic Challenges (Mechanistic Overview)

To optimize the mobile phase, we must first understand the molecular behavior of Ethyl 1-cyclohexylpiperidine-4-carboxylate within a reversed-phase (RP) system:

  • Silanol-Driven Peak Tailing: At mid-range pH (pH 4–8), the piperidine nitrogen is protonated (positively charged), while residual silanol groups (Si-OH) on traditional silica-based stationary phases become ionized (Si-O⁻). This creates strong secondary ion-exchange interactions that severely distort peak symmetry[2].

  • pH-Dependent Retention Instability: Operating a method too close to the analyte's pKa results in a mixture of ionized and neutral species. Minor fluctuations in mobile phase preparation will cause drastic shifts in retention time and split peaks.

  • Ester Hydrolysis: The ethyl ester group is susceptible to base-catalyzed hydrolysis. Operating under highly alkaline conditions (pH > 11) for extended periods or at elevated column temperatures can hydrolyze the analyte into 1-cyclohexylpiperidine-4-carboxylic acid and ethanol.

Section 2: Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing (USP Tailing Factor > 2.0). How can I correct this? A: Peak tailing for basic piperidine derivatives is almost exclusively caused by secondary interactions with acidic silanols on the silica surface[3]. To resolve this, you must control the ionization state of either the analyte or the stationary phase. You have two robust options:

  • Option A (Low pH Strategy): Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid. This fully protonates the piperidine nitrogen and, crucially, suppresses the ionization of surface silanols (keeping them as neutral Si-OH), eliminating the ion-exchange mechanism[1].

  • Option B (High pH Strategy): Raise the mobile phase pH to 10.5 using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. This forces the piperidine into its neutral, free-base form. Since the molecule is no longer positively charged, it cannot interact with the negatively charged silanols. Note: You must use a high-pH stable column engineered with hybrid organic-inorganic particles to prevent silica dissolution at pH > 8[4][5].

Q2: My retention times are drifting from injection to injection. What is happening? A: This is a classic symptom of inadequate buffering capacity or operating too close to the analyte's pKa. If your mobile phase pH is around 9.5, the compound exists in a highly sensitive equilibrium between its ionized and neutral states. Solution: Ensure your mobile phase pH is strictly maintained at least 2 pH units away from the pKa. If targeting the ionized state, ensure pH < 7.0 (preferably < 3.0). If targeting the neutral state, ensure pH > 10.5. Always use a buffered mobile phase rather than just adjusting pH with dilute acid/base.

Q3: I am detecting a secondary peak that grows over time in my autosampler. Is my sample degrading? A: Yes. The ethyl ester moiety of Ethyl 1-cyclohexylpiperidine-4-carboxylate is prone to hydrolysis. This degradation is accelerated in unbuffered aqueous solutions or extreme pH environments. Solution: Prepare your sample diluent to match the initial mobile phase conditions, but keep the organic content high enough to prevent precipitation. Maintain the autosampler temperature at 4°C. If using a high pH mobile phase, do not let the sample sit in the high pH diluent for more than 24 hours; prepare samples fresh or store them in a neutral organic solvent (e.g., 100% Acetonitrile) until injection.

Section 3: Visualizing the Chromatographic Mechanisms

G Start Observe Peak Tailing for Ethyl 1-cyclohexylpiperidine -4-carboxylate CheckPH Check Mobile Phase pH Is it near pKa (9-10)? Start->CheckPH AdjustPH Adjust pH >2 units away from pKa CheckPH->AdjustPH Yes LowPH Low pH Strategy (pH 2-3) Use 0.1% TFA or Formic Acid AdjustPH->LowPH HighPH High pH Strategy (pH 10.5) Use NH4HCO3 or TEA AdjustPH->HighPH ColumnLow Standard Endcapped C18 (e.g., Zorbax SB-C18) LowPH->ColumnLow ColumnHigh High-pH Stable Column (e.g., Waters XBridge / Gemini) HighPH->ColumnHigh Result Symmetrical Peak (As < 1.5) ColumnLow->Result ColumnHigh->Result

Troubleshooting workflow for resolving peak tailing of basic piperidine derivatives in HPLC.

G LowPH Low pH (< 3.0) Fully Protonated Piperidine (+) Silanols Neutral (Si-OH) Interaction1 No Ion-Exchange (Good Peak Shape) LowPH->Interaction1 MidPH Mid pH (6.0 - 8.0) Partially Protonated (+) Silanols Ionized (Si-O⁻) Interaction2 Strong Ion-Exchange (Severe Tailing) MidPH->Interaction2 HighPH High pH (> 10.5) Neutral Free Base Silanols Ionized (Si-O⁻) Interaction3 Hydrophobic Retention Only (Good Peak Shape) HighPH->Interaction3

Effect of mobile phase pH on piperidine ionization, silanol activity, and resulting peak shape.

Section 4: Recommended Experimental Protocols

Protocol A: Low-pH Method for Maximum Sensitivity (LC-MS Compatible)

Objective: Achieve symmetrical peaks by fully protonating the piperidine ring and suppressing silanol ionization.

  • Mobile Phase A Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH will be approximately 2.0.

  • Mobile Phase B Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Selection: Select a fully endcapped, low-silanol activity C18 column capable of withstanding low pH. Dimensions: 150 x 4.6 mm, 3.5 µm.

  • Gradient Program: Start at 5% B, hold for 1 min. Ramp to 95% B over 10 minutes. Hold at 95% B for 3 minutes. Return to 5% B and equilibrate for 5 minutes.

  • System Validation: Inject a 10 µg/mL standard. Calculate the USP Tailing Factor (As). The method is validated if As < 1.5 and retention time %RSD is < 1.0% over 6 replicate injections.

Protocol B: High-pH Method for Maximum Retention & Resolution

Objective: Retain the highly polar free-base form of the analyte by operating above its pKa.

  • Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate (10 mM) in 1000 mL of ultrapure water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B Preparation: 100% HPLC-grade Acetonitrile or Methanol.

  • Column Selection: You must use a hybrid particle column designed for high pH stability, such as a Waters XBridge C18 or Phenomenex Gemini NX-C18[4][6].

  • Gradient Program: Start at 10% B, ramp to 90% B over 12 minutes.

  • System Validation: Monitor column backpressure. Hybrid columns are robust, but silica dissolution can manifest as a sudden drop in pressure or peak splitting. Flush the column with 50/50 Water/Acetonitrile (unbuffered) before storage.

Section 5: Data Summaries

Table 1: Comparison of Mobile Phase Strategies for Ethyl 1-cyclohexylpiperidine-4-carboxylate

ParameterLow pH Strategy (pH < 3.0)High pH Strategy (pH > 10.5)
Analyte State Fully Protonated (Cationic)Neutral (Free Base)
Silanol State Neutral (Suppressed)Fully Ionized (Anionic)
Primary Buffer 0.1% TFA or Formic Acid10mM Ammonium Bicarbonate (pH 10.5)
Column Requirement Standard Endcapped C18Hybrid Organo-Silica (e.g., XBridge, Gemini)
Retention Time Shorter (highly polar cation)Longer (lipophilic neutral species)
Peak Shape (As) Excellent (< 1.2)Excellent (< 1.2)
Hydrolysis Risk Low-Moderate (Requires 4°C storage)Moderate-High (Prepare samples fresh)

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.[Link]

  • Routine Switching between High and Low pH on Xbridge HPLC Columns - Chromatography Online.[Link]

  • Gemini HPLC Column - Phenomenex.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl 1-cyclohexylpiperidine-4-carboxylate

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers facing erratic assay results, poor in vivo exposure, or unexpected precipitation when wor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers facing erratic assay results, poor in vivo exposure, or unexpected precipitation when working with highly lipophilic amines.

Ethyl 1-cyclohexylpiperidine-4-carboxylate presents a classic formulation challenge: it features a highly lipophilic cyclohexyl ring and an uncharged ethyl ester moiety, driving a high partition coefficient (LogP). Its only ionizable handle is the weakly basic tertiary piperidine nitrogen. Below are the definitive troubleshooting steps and self-validating protocols to overcome its poor aqueous solubility across different experimental paradigms.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why does the compound precipitate immediately when diluted from DMSO into my pH 7.4 assay buffer?

The Causality: This is a classic dielectric crash driven by pH-dependent ionization. The piperidine nitrogen is a weak base (estimated pKa ~9.0). According to the Henderson-Hasselbalch relationship, while the molecule is partially protonated at pH 7.4, a significant fraction remains as the un-ionized free base. The intrinsic solubility ( S0​ ) of this greasy free base is exceptionally low. When transferring from 100% DMSO to an aqueous buffer, the sudden shift in the solvent's dielectric constant forces the lipophilic free base out of solution. As established in fundamental solubility principles, the aqueous solubility of a weak base decreases exponentially as the pH approaches or exceeds its pKa (1)[1].

The Solution: Do not rely on DMSO dilution alone for neutral pH assays. You must either pre-formulate the compound using molecular encapsulation (see FAQ 3) or utilize a stable salt form in a slightly acidic vehicle.

FAQ 2: How do I synthesize and validate a highly soluble salt form of this compound for in vivo dosing?

The Causality: Converting the basic piperidine nitrogen into a salt lowers the crystal lattice energy and dramatically increases the solvation energy in water. For bulky, lipophilic amines like Ethyl 1-cyclohexylpiperidine-4-carboxylate, forming a mesylate (methanesulfonate) salt often provides superior aqueous solubility compared to a standard hydrochloride (HCl) salt. The larger, more polarizable mesylate counterion disrupts crystal packing more effectively, enhancing the dissolution rate (1)[1].

Protocol: Step-by-Step Mesylate Salt Formation This protocol is a self-validating system designed to ensure complete conversion without degrading the ester linkage.

  • Dissolution: Dissolve 1.0 equivalent of Ethyl 1-cyclohexylpiperidine-4-carboxylate free base in a minimum volume of anhydrous ethyl acetate (approx. 10 mL/g) at room temperature.

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous methanesulfonic acid dropwise under continuous magnetic stirring. An exothermic neutralization will occur.

  • Crystallization: Stir the mixture for 2 hours. If spontaneous precipitation does not occur, add a non-polar anti-solvent (e.g., cold heptane) dropwise until turbidity persists, then cool to 4°C.

  • Isolation: Filter the resulting crystals under a vacuum. Wash the filter cake with cold heptane to remove any unreacted free base or impurities.

  • Drying & Validation: Dry the salt under a vacuum at 40°C overnight.

    • Self-Validation Step: Confirm salt formation via Differential Scanning Calorimetry (DSC). The mesylate salt will exhibit a distinct, sharp melting endotherm that differs significantly from the free base, confirming a new crystalline phase.

FAQ 3: My cellular assay cannot tolerate pH changes or organic solvents. How can I keep the compound dissolved at physiological pH?

The Causality: When pH adjustment or co-solvents cause cellular toxicity, molecular encapsulation is the optimal strategy. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic cyclohexyl moiety of your compound perfectly inserts into this cavity, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility (2)[2].

Protocol: Preparation of a 1:1 HP- β -CD Inclusion Complex

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in molecular biology grade water or PBS.

  • Mixing: Add the required mass of Ethyl 1-cyclohexylpiperidine-4-carboxylate to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath at 30°C for 30-60 minutes. The mechanical energy facilitates the displacement of water molecules from the CD cavity by the lipophilic drug.

  • Validation:

    • Self-Validation Step: The solution must become completely optically clear. Measure the absorbance at 600 nm; a reading of essentially zero confirms the absence of sub-visible precipitates and successful encapsulation.

Quantitative Summary of Solubility Strategies

To aid in experimental design, the following table summarizes the expected performance of each formulation strategy:

StrategyMechanism of ActionEstimated Solubility GainOptimal ApplicationKey Limitation
Mesylate Salt Formation Ionization of piperidine nitrogen; lowers crystal lattice energy.50x - 100xAqueous IV/PO dosing, high-concentration stocks.May still precipitate if heavily diluted into high pH buffers.
HP- β -CD Complexation Encapsulation of lipophilic cyclohexyl group in hydrophobic cavity.20x - 50xIn vitro cell assays (pH 7.4); sensitive in vivo routes.High excipient-to-drug mass ratio required.
Co-solvent System (10% DMSO / 40% PEG400)Reduces the dielectric constant of the aqueous vehicle.10x - 30xEarly-stage PK studies; discovery screening.Potential solvent toxicity; high risk of precipitation upon dilution.

Formulation Decision Workflow

Use the following decision tree to select the optimal solubility enhancement strategy based on your specific experimental constraints.

SolubilityDecisionTree Start Ethyl 1-cyclohexylpiperidine-4-carboxylate Solubility Bottleneck InVitro In Vitro Cell Assays (Strict pH 7.4, Low Toxicity) Start->InVitro Application InVivo In Vivo Animal Dosing (High Concentration Needed) Start->InVivo Application CD HP-β-CD Complexation (Hydrophobic Encapsulation) InVitro->CD Zero organic solvent tolerance Cosolvent Co-solvent System (e.g., DMSO/PEG400) InVitro->Cosolvent Tolerates <1% organic solvent Salt Salt Formation (Mesylate or HCl) InVivo->Salt Aqueous vehicle preferred SMEDDS Lipid-Based Formulation (SMEDDS) InVivo->SMEDDS Highly lipophilic oral delivery Salt->CD Synergistic Combination

Decision tree for selecting the optimal solubility strategy based on experimental application.

References

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
  • Source: National Center for Biotechnology Information (nih.gov)

Sources

Optimization

Technical Support Center: Purification Strategies for Reductive Amination Products

Topic: Troubleshooting the Removal of Cyclohexanone from Ethyl 1-cyclohexylpiperidine-4-carboxylate Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Diagnostic Overview Ethyl 1-cyclo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Removal of Cyclohexanone from Ethyl 1-cyclohexylpiperidine-4-carboxylate Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Diagnostic Overview

Ethyl 1-cyclohexylpiperidine-4-carboxylate is typically synthesized via the reductive amination of ethyl piperidine-4-carboxylate with cyclohexanone [[1]]. Because cyclohexanone is often used in stoichiometric excess to drive iminium ion formation, unreacted ketone frequently remains in the crude reaction mixture.

Due to cyclohexanone's relatively high boiling point (~155 °C), simple rotary evaporation is often insufficient to remove it without applying high heat, which risks degrading the target compound. Therefore, chemical purification strategies exploiting the distinct functional groups of the mixture—a neutral ketone vs. a basic tertiary amine—are required.

Table 1: Comparison of Cyclohexanone Removal Strategies

Purification StrategyChemical MechanismScalabilityRisk to Target EsterTime Efficiency
Sodium Bisulfite Wash Nucleophilic addition to the ketoneHighLow (Neutral/mild conditions)Fast (< 1 hour)
Acid-Base Extraction Protonation of the tertiary amineHighModerate (Hydrolysis risk if strong base used)Moderate (1-2 hours)
Silica Gel Chromatography Polarity & partition coefficient differencesLow (Costly at scale)LowSlow (Hours)

Troubleshooting & FAQs

Q1: Why is cyclohexanone so difficult to remove via standard rotary evaporation, and what is the best chemical alternative? A1: Cyclohexanone readily co-distills or leaves stubborn residues unless subjected to high-vacuum distillation. The most efficient and scalable chemical alternative is a Sodium Bisulfite Wash . Sodium bisulfite ( NaHSO3​ ) undergoes a reversible nucleophilic addition specifically with unhindered aldehydes and cyclic ketones (like cyclohexanone) to form a highly water-soluble α -hydroxysulfonic acid, commonly known as a bisulfite adduct [[2], [3]]. Because your target compound is a tertiary amine and lacks a reactive carbonyl, it remains completely unaffected in the organic layer.

BisulfiteWash Step1 Crude Mixture in EtOAc (Target Amine + Cyclohexanone) Step2 Add Saturated Aqueous NaHSO₃ & Vigorously Stir (30 min) Step1->Step2 Step3 Phase Separation (Separatory Funnel) Step2->Step3 AqLayer Aqueous Layer (Cyclohexanone α-hydroxysulfonic acid adduct) Step3->AqLayer Bottom Layer (Discard) OrgLayer Organic Layer (Ethyl 1-cyclohexylpiperidine-4-carboxylate) Step3->OrgLayer Top Layer (Keep)

Chemical workflow for cyclohexanone removal via bisulfite adduct formation.

Q2: I want to use the basicity of my target compound for purification. How does Acid-Base Extraction work for this specific mixture? A2: Acid-base extraction exploits the pKa​ difference between the basic tertiary amine of the target compound and the neutral cyclohexanone impurity [[4], [6]]. By treating the organic mixture with a dilute acid (e.g., 1M HCl), the amine is protonated to form a water-soluble ammonium salt, forcing it to partition into the aqueous layer [[5], [7]]. The neutral cyclohexanone remains in the organic layer and is discarded. The aqueous layer is then basified to regenerate the free amine, which is extracted back into a fresh organic solvent.

AcidBaseExtraction Start Crude Mixture in EtOAc (Target Amine + Cyclohexanone) Acidify Extract with Cold 1M HCl Start->Acidify Org1 Organic Layer (Cyclohexanone - Discard) Acidify->Org1 Top Layer Aq1 Aqueous Layer (Amine Hydrochloride Salt) Acidify->Aq1 Bottom Layer Basify Basify with Sat. Na₂CO₃ (pH 9-10) Extract with fresh EtOAc Aq1->Basify Org2 Organic Layer (Purified Target Amine) Basify->Org2 Top Layer (Keep) Aq2 Aqueous Layer (Inorganic Salts - Discard) Basify->Aq2 Bottom Layer (Discard)

Phase separation logic for the acid-base extraction of tertiary amines.

Q3: I tried the acid-base extraction, but my product yield dropped significantly, and NMR shows a missing ethyl group. What happened? A3: You experienced ester hydrolysis. Your target compound contains an ethyl ester moiety. If you used a strong base like Sodium Hydroxide (NaOH) to basify the aqueous layer, or if you left the compound in the acidic/basic aqueous phase at room temperature for too long, the ester was hydrolyzed to the corresponding carboxylic acid, which remains water-soluble [[4]]. Expert Fix: Always use a milder base, such as saturated Sodium Bicarbonate ( NaHCO3​ ) or Sodium Carbonate ( Na2​CO3​ ), to adjust the pH to ~9-10 [[5]]. Perform the extraction quickly and keep the solutions cold to minimize hydrolysis kinetics.

Standard Operating Procedures (SOPs)

Protocol 1: Sodium Bisulfite Wash (Recommended)

Causality Note: This biphasic reaction requires vigorous stirring to ensure the aqueous bisulfite effectively contacts the organic ketone.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous NaHSO3​ solution.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 30–45 minutes.

  • Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer (containing the cyclohexanone bisulfite adduct).

  • Validation Step: Spot the organic layer on a TLC plate alongside a cyclohexanone standard. Stain with KMnO4​ or Phosphomolybdic Acid (PMA). The cyclohexanone spot should be completely absent. If trace amounts remain, repeat steps 2-4.

  • Workup: Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified Ethyl 1-cyclohexylpiperidine-4-carboxylate.

Protocol 2: Acid-Base Extraction (Alternative)

Causality Note: Temperature control is critical here to prevent the hydrolysis of the ethyl ester moiety.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Protonation: Transfer to a separatory funnel. Add an equal volume of cold 1M HCl. Shake gently and vent frequently.

  • First Separation: Separate the layers.

    • Validation Step: The aqueous layer now contains your product. To verify, take a 1 mL aliquot of the aqueous layer, basify with Na2​CO3​ , extract with 1 mL EtOAc, and check by TLC.

  • Organic Wash: Discard the organic layer (which contains the cyclohexanone). Wash the aqueous layer once more with a small volume of fresh EtOAc to remove residual trace organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly, and with continuous stirring, add saturated aqueous Na2​CO3​ until the pH reaches 9-10. Cooling prevents exothermic ester hydrolysis during neutralization.

  • Recovery: Extract the basified aqueous layer twice with fresh EtOAc.

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine - Benchchem.
  • Bisulfite - Wikipedia.
  • The reagent that may be used to separate cyclohexanone and 2,6-dimethylcyclohexanone - Vaia.
  • Acid–base extraction - Wikipedia.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Acid-Base Extraction - Safrole.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques - Vernier.

Reference Data & Comparative Studies

Validation

Ethyl 1-cyclohexylpiperidine-4-carboxylate vs 1-benzylpiperidine-4-carboxylate reactivity

An in-depth comparative analysis of piperidine-4-carboxylate derivatives is essential for drug discovery professionals designing synthetic routes and optimizing lead compounds. The N-substituent on the piperidine ring—wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of piperidine-4-carboxylate derivatives is essential for drug discovery professionals designing synthetic routes and optimizing lead compounds. The N-substituent on the piperidine ring—whether a transient protecting group or a permanent pharmacophore—exerts profound steric and electronic effects that dictate downstream reactivity.

This guide objectively compares Ethyl 1-cyclohexylpiperidine-4-carboxylate and Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8), detailing their structural profiling, reactivity discrepancies, and self-validating experimental protocols.

Structural & Electronic Profiling

The fundamental differences between these two compounds stem from the nature of their N-alkyl substituents.

  • 1-Benzylpiperidine-4-carboxylate : The benzyl group is a ubiquitous, robust protecting group[1]. While the phenyl ring is bulky, the methylene spacer (–CH₂–) allows the aromatic ring to rotate away from the piperidine core, minimizing direct steric hindrance at the nitrogen center. Electronically, the sp² hybridized phenyl ring exerts a mild inductive electron-withdrawing effect, slightly depressing the basicity (pKa) of the piperidine nitrogen.

  • 1-Cyclohexylpiperidine-4-carboxylate : The cyclohexyl group is typically introduced as a permanent, lipophilic structural feature to enhance target binding or membrane permeability. Because the secondary carbon of the cyclohexyl ring is directly attached to the nitrogen, it creates substantial local steric bulk. Electronically, the purely aliphatic cyclohexyl group is strongly electron-donating, increasing the electron density and the basicity of the nitrogen.

Table 1: Physicochemical & Reactivity Comparison Summary
ParameterEthyl 1-Benzylpiperidine-4-carboxylateEthyl 1-Cyclohexylpiperidine-4-carboxylate
Primary Role Transient intermediate / Protected scaffoldPermanent pharmacophore / Lipophilic core
N-Basicity (pKa) Moderate (~7.9)High (Increased via inductive donation)
Local Steric Bulk Low to Moderate (Methylene spacer)High (Direct secondary carbon attachment)
Cleavability Highly cleavable (Pd/C + H₂, ACE-Cl)Inert to standard deprotection conditions
Low-Temp Solubility Excellent in Toluene/THF at -78 °CCan precipitate at -78 °C; requires solvent tuning

Reactivity Discrepancies in Synthetic Workflows

A. Alpha-Functionalization (Enolate Generation)

Generating a lithium enolate at the C4 position is a common pathway for introducing functional groups, such as fluorine. The N-substituent heavily influences the stability of the enolate and the trajectory of the incoming electrophile. For instance, in the synthesis of 4-fluoropiperidine-4-carboxylates, the benzyl-protected ester is highly preferred. It reacts efficiently with N-fluorobenzenesulfonimide (NFSI) to provide high yields and purity[2]. The benzyl group's conformational flexibility ensures minimal steric clash during the electrophilic attack. In contrast, the rigid bulk of a 1-cyclohexyl group can alter the equatorial/axial dynamics of the piperidine ring, potentially lowering diastereoselectivity or obstructing electrophile approach.

B. Ester Reduction Dynamics (DIBAL-H)

Reducing the ethyl ester to a carboxaldehyde requires precise thermodynamic control to prevent over-reduction to the alcohol. The reaction proceeds via an aluminum-stabilized tetrahedral intermediate. The 1-benzyl derivative behaves predictably; recent flow chemistry optimizations have demonstrated that DIBAL-H reduction can achieve 95% conversion to the aldehyde at -60 °C in just 2 minutes[3]. The 1-cyclohexyl derivative reacts via the same mechanism but its high lipophilicity can cause solubility issues at ultra-low temperatures (-78 °C), necessitating careful solvent selection to prevent the intermediate from precipitating prematurely.

N_Substituent_Effects Root Piperidine N-Substituent Cyclohexyl 1-Cyclohexyl (Permanent Group) Root->Cyclohexyl Benzyl 1-Benzyl (Protecting Group) Root->Benzyl StericCy High Steric Bulk (Direct Ring Attachment) Cyclohexyl->StericCy ElecCy Electron Donating (Increased Basicity) Cyclohexyl->ElecCy ReactCy Resistant to Hydrogenolysis Cyclohexyl->ReactCy StericBn Moderate Steric Bulk (CH2 Spacer) Benzyl->StericBn ElecBn Mildly Electron Withdrawing (Decreased Basicity) Benzyl->ElecBn ReactBn Cleavable via Pd/C + H2 Benzyl->ReactBn

Caption: Logical relationship of N-substituent effects on piperidine reactivity.

Self-Validating Experimental Protocols

The following protocols emphasize the causality behind critical experimental conditions, ensuring reproducibility and scientific integrity.

Protocol A: Alpha-Fluorination of Ethyl 1-benzylpiperidine-4-carboxylate

This protocol utilizes Lithium Diisopropylamide (LDA) and NFSI. The temperature gradient is the critical self-validating mechanism here[2].

  • Enolate Generation : Cool a freshly prepared solution of LDA in anhydrous THF to -40 °C. Add Ethyl 1-benzylpiperidine-4-carboxylate (1.0 equiv) dropwise over 30 minutes.

    • Causality: Maintaining the temperature between -30 °C and -40 °C provides sufficient thermal energy for rapid, complete deprotonation by LDA while preventing the resulting enolate from undergoing Claisen-type self-condensation.

  • Thermal Stabilization : Stir the reaction mixture for 1 hour at -15 °C, then strictly cool to -78 °C.

  • Electrophilic Trapping : Add a solution of NFSI (1.2 equiv) in THF dropwise.

    • Causality: NFSI is an aggressive electrophile. Dropping the temperature to -78 °C prior to addition controls the highly exothermic fluorination, suppressing decomposition pathways and maximizing the purity of the α-fluoro ester[2].

  • Quench : Allow to stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl before warming to room temperature.

Protocol B: Controlled DIBAL-H Reduction to Carboxaldehyde

This procedure highlights the stabilization of the tetrahedral intermediate to prevent over-reduction[4].

  • Substrate Dissolution : Dissolve the piperidine-4-carboxylate ester (1.0 equiv) in anhydrous toluene under an inert atmosphere.

    • Causality: Toluene is preferred over THF because it remains fluid at -78 °C and does not strongly coordinate to the aluminum center, preserving the precise reducing power of DIBAL-H.

  • Reduction : Cool the solution to -78 °C. Add DIBAL-H (1.0 M in toluene, 1.05-1.2 equiv) dropwise, ensuring the internal temperature never exceeds -75 °C[4].

    • Causality: Strict temperature control is paramount. If the temperature rises above -75 °C, the aluminum-hemiacetal intermediate collapses prematurely into the aldehyde, which is immediately over-reduced by the remaining DIBAL-H to form the unwanted alcohol byproduct[4].

  • Cryogenic Quench : Stir for 1.5 hours at -78 °C. Quench the reaction at -78 °C by the slow, dropwise addition of methanol[5].

    • Causality: Methanol safely destroys unreacted DIBAL-H and protonates the intermediate before the system is allowed to warm up. This guarantees the aldehyde is only liberated when no active hydride remains in the system.

DIBALH_Workflow Step1 Dissolve Ester in Toluene Step2 Cool to -78°C (Strict Control) Step1->Step2 Step3 DIBAL-H Addition (Dropwise) Step2->Step3 Step4 Tetrahedral Intermediate Step3->Step4 Step5 MeOH Quench & Warm Step4->Step5 Step6 Aldehyde Product Step5->Step6

Caption: Step-by-step experimental workflow for DIBAL-H reduction of piperidine esters.

References

  • Source: nbinno.
  • Title: Technical Support Center: Synthesis of N-benzyl-4-piperidinecarboxaldehyde Source: Benchchem URL
  • Source: PrepChem.
  • Title: Pauline Ting - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: Theses and Dissertations (Chemistry)

Sources

Comparative

A Senior Application Scientist's Guide to the Spectral Validation of Ethyl 1-cyclohexylpiperidine-4-carboxylate using ¹H and ¹³C NMR Spectroscopy

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and professionals in this field, Nuclear Magnet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and professionals in this field, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular architecture.[1][2] This guide provides an in-depth technical analysis and a practical framework for the spectral validation of Ethyl 1-cyclohexylpiperidine-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules.[3] By integrating established principles of NMR with field-proven insights, this document serves as a comprehensive resource for ensuring the structural integrity of this and similar compounds.

The Imperative of Spectral Validation

The journey from a synthesized molecule to a potential therapeutic agent is paved with exacting standards of quality and certainty. The identity and purity of a compound must be unequivocally established to ensure reproducible biological activity and to meet stringent regulatory requirements. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed fingerprint of a molecule's structure, making it an indispensable technique for this purpose.[2][4] This guide will dissect the ¹H and ¹³C NMR spectra of Ethyl 1-cyclohexylpiperidine-4-carboxylate, offering a comparative analysis against predicted chemical shifts and data from analogous structures to provide a robust validation protocol.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following methodology is recommended for the acquisition of ¹H and ¹³C NMR spectra of Ethyl 1-cyclohexylpiperidine-4-carboxylate.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized Ethyl 1-cyclohexylpiperidine-4-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.[6]

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's probe.

    • Perform tuning and shimming procedures to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.

  • ¹H NMR Acquisition:

    • Set the spectral width to a range appropriate for observing all proton signals, typically 0-12 ppm.

    • Employ a standard 30-45 degree pulse angle.

    • Use a relaxation delay of 1-2 seconds to allow for adequate spin-lattice relaxation between pulses.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a satisfactory signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to a wider range, generally 0-220 ppm, to encompass all carbon resonances.[7]

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are often necessary to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Data Acquisition

Caption: Structure of Ethyl 1-cyclohexylpiperidine-4-carboxylate.

¹H NMR Spectral Data: Predicted vs. Experimental

The ¹H NMR spectrum provides information about the different proton environments in the molecule. The expected chemical shifts are influenced by neighboring atoms and functional groups. [6]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Prediction
H-16 (CH₃ of ethyl) ~1.25 Triplet (t) 3H Coupled to the two protons of the adjacent methylene group (H-15). Typical for an ethyl ester. [8]
H-8, H-9, H-10, H-11, H-12 (Cyclohexyl CH₂) 1.0 - 1.9 Multiplet (m) 10H Aliphatic protons on the cyclohexyl ring, appearing in the upfield region. Complex splitting due to multiple couplings. [9]
H-3, H-5 (Piperidine CH₂) 1.6 - 2.0 Multiplet (m) 4H Protons on the piperidine ring adjacent to the carboxylate-substituted carbon.
H-4 (Piperidine CH) 2.2 - 2.5 Multiplet (m) 1H Methine proton at the point of substitution, expected to be slightly downfield.
H-7 (Cyclohexyl CH) 2.3 - 2.6 Multiplet (m) 1H Methine proton of the cyclohexyl group attached to the nitrogen, deshielded by the nitrogen atom.
H-2, H-6 (Piperidine CH₂) 2.8 - 3.2 Multiplet (m) 4H Protons adjacent to the nitrogen atom in the piperidine ring, significantly deshielded. [5]

| H-15 (CH₂ of ethyl) | ~4.13 | Quartet (q) | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom and coupled to the methyl protons (H-16). [8]|

¹³C NMR Spectral Data: A Comparative Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton.

Carbon Assignment Predicted δ (ppm) Rationale for Prediction
C-16 (CH₃ of ethyl)~14.2Typical chemical shift for the terminal methyl carbon of an ethyl ester. [8]
C-9, C-10, C-11 (Cyclohexyl CH₂)25.0 - 26.5Aliphatic carbons of the cyclohexyl ring.
C-8, C-12 (Cyclohexyl CH₂)~32.0Carbons of the cyclohexyl ring adjacent to the methine carbon.
C-3, C-5 (Piperidine CH₂)~30.0 - 35.0Carbons of the piperidine ring.
C-4 (Piperidine CH)~40.0 - 45.0Methine carbon of the piperidine ring bearing the ester group.
C-2, C-6 (Piperidine CH₂)~53.0 - 58.0Carbons adjacent to the nitrogen atom in the piperidine ring.
C-7 (Cyclohexyl CH)~60.0 - 65.0Methine carbon of the cyclohexyl group attached to the nitrogen.
C-15 (CH₂ of ethyl)~60.5Methylene carbon of the ethyl ester, deshielded by the oxygen atom. [8]
C-13 (C=O of ester)~175.0Carbonyl carbon of the ester group, appearing significantly downfield. [7][10]

Orthogonal Confirmation with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, employing orthogonal analytical techniques provides a more comprehensive validation.

  • Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups. For Ethyl 1-cyclohexylpiperidine-4-carboxylate, a strong absorption band around 1730-1740 cm⁻¹ would indicate the C=O stretch of the ester group. C-O stretching vibrations would be expected in the 1100-1300 cm⁻¹ region. [10]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, which should correspond to its molecular formula (C₁₄H₂₅NO₂). Fragmentation patterns can also provide further structural information.

Conclusion

The spectral validation of Ethyl 1-cyclohexylpiperidine-4-carboxylate through ¹H and ¹³C NMR spectroscopy is a critical step in ensuring its structural integrity for research and development purposes. By following a rigorous experimental protocol and performing a detailed analysis of the resulting spectra in comparison to predicted values and data from analogous structures, scientists can have a high degree of confidence in the identity and purity of their synthesized compound. The integration of orthogonal analytical techniques such as IR spectroscopy and mass spectrometry further strengthens this validation. This comprehensive approach to structural elucidation is fundamental to the principles of scientific integrity and is essential for the advancement of drug discovery and development.

References
  • Wiley-VCH. (2007). Supporting Information.
  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • Benchchem. (n.d.). Confirming the Structure of Cyclohexyl Benzoate: A Comparative Guide Using 1H and 13C NMR Spectroscopy.
  • Benchchem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. National Institutes of Health.
  • PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. National Institutes of Health.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Gao, Y., et al. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC. National Institutes of Health.
  • Reddit. (2024, November 15). Predicting # of signals in a H NMR. r/chemhelp.
  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts.
  • University of Calgary. (n.d.). CSD Solution #13.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10.
  • White Rose Research Online. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio.
  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • 13C Chemical Shift Table. (n.d.).
  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy.
  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • ACG Publications. (2025, March 27). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.
  • Spectroscopy Online. (2020, November 16). Pharmaceutical Characterization with NMR.
  • Benchchem. (n.d.). Ethyl 4-anilinopiperidine-1-carboxylate: A Comprehensive Technical Guide.
  • Chemical Methodologies. (2023, May 15). Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment.
  • Malaria World. (2024, February 8). Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches.
  • Organic Chemistry. (2020, February 14). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH.

Sources

Validation

GC-MS Fragmentation Pattern Analysis of Ethyl 1-cyclohexylpiperidine-4-carboxylate: A Comparative Guide

Ethyl 1-cyclohexylpiperidine-4-carboxylate ( C14​H25​NO2​ ) is a highly specialized heterocyclic building block utilized in the synthesis of advanced neuroactive compounds, opioid receptor ligands, and acetylcholinestera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 1-cyclohexylpiperidine-4-carboxylate ( C14​H25​NO2​ ) is a highly specialized heterocyclic building block utilized in the synthesis of advanced neuroactive compounds, opioid receptor ligands, and acetylcholinesterase inhibitors[1][2]. In both pharmaceutical quality control and forensic clandestine laboratory investigations, distinguishing this specific N-substituted piperidine from its structural analogs is a critical analytical challenge.

This guide provides an in-depth, objective comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of Ethyl 1-cyclohexylpiperidine-4-carboxylate against two prevalent alternatives: the unsubstituted Ethyl piperidine-4-carboxylate and the aryl-substituted Ethyl 1-benzylpiperidine-4-carboxylate .

Mechanistic Causality of EI-MS Fragmentation

Under standard 70 eV Electron Ionization (EI), the fragmentation of piperidine-4-carboxylates is fundamentally driven by the localization of the initial radical cation ( M+∙ ) on the basic nitrogen atom. The nature of the N-substituent dictates the dominant cleavage pathways, creating highly diagnostic spectral fingerprints.

The "Nitrogen-Driven" Alpha-Cleavage

When the molecule is ionized, the nitrogen lone pair stabilizes the positive charge, immediately promoting α -cleavage. For Ethyl 1-cyclohexylpiperidine-4-carboxylate (m/z 239), this manifests primarily as the loss of the bulky ester group at the 4-position.

  • Loss of Ethoxy Radical ( ⋅OCH2​CH3​ , -45 Da): Yields a minor acylium ion at m/z 194.

  • Loss of Carboethoxy Radical ( ⋅COOCH2​CH3​ , -73 Da): Yields the highly stable N-cyclohexyl iminium base peak at m/z 166.

The Substituent Stability Conflict

The diagnostic difference between N-cyclohexyl and N-benzyl derivatives lies in resonance stabilization. The cyclohexyl ring lacks extended π -conjugation; thus, the molecule prefers to shed the ester group to form the piperidine iminium ion[3]. Conversely, a benzyl substituent will preferentially undergo benzylic cleavage to form the exceptionally stable tropylium cation ( C7​H7+​ ), completely altering the base peak of the spectrum[4][5].

Fragmentation M Molecular Ion (M+•) m/z 239 A Loss of •OCH2CH3 (-45 Da) Acylium Ion: m/z 194 M->A Ester Cleavage B Loss of •COOCH2CH3 (-73 Da) Iminium Base Peak: m/z 166 M->B Alpha-Cleavage (Dominant) C Cyclohexyl Ring Cleavage Secondary Ion: m/z 84 B->C Alkyl Fragmentation

Figure 1: Primary EI-MS fragmentation pathways for Ethyl 1-cyclohexylpiperidine-4-carboxylate.

Comparative GC-MS Performance Data

To objectively evaluate the analytical profile of Ethyl 1-cyclohexylpiperidine-4-carboxylate, we compare its diagnostic ions against its unsubstituted precursor (Ethyl isonipecotate)[6][7] and its benzylated analog[4][8].

Table 1: Diagnostic Ion Comparison (70 eV EI-MS)
CompoundMolecular WeightBase Peak (100%)Key Diagnostic Ions (Relative Abundance)Primary Fragmentation Driver
Ethyl piperidine-4-carboxylate 157.21 g/mol m/z 84 m/z 56 (40%), m/z 112 (15%), m/z 157 (M+, <5%)Loss of ⋅COOCH2​CH3​ from unsubstituted ring.
Ethyl 1-cyclohexylpiperidine-4-carboxylate 239.35 g/mol m/z 166 m/z 84 (35%), m/z 194 (10%), m/z 239 (M+, 2%) α -cleavage of ester; retention of N-cyclohexyl group.
Ethyl 1-benzylpiperidine-4-carboxylate 247.33 g/mol m/z 91 m/z 174 (20%), m/z 156 (10%), m/z 247 (M+, <1%)Benzylic cleavage forming the highly stable Tropylium ion.

Analytical Insight: If your target is the cyclohexyl derivative, the absence of the m/z 91 peak and the presence of a strong m/z 166 peak is the definitive self-validating marker. The molecular ion (m/z 239) will be extremely weak, necessitating reliance on the m/z 166/84 ion ratio for Selected Ion Monitoring (SIM) quantitation.

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following GC-MS protocol incorporates a System Suitability Test (SST) using Kovats Retention Indices to validate column integrity prior to sample analysis.

Phase 1: Sample Preparation & System Suitability
  • Standard Preparation: Dissolve 1.0 mg of the piperidine-4-carboxylate derivative in 1.0 mL of HPLC-grade Dichloromethane (DCM) to yield a 1,000 µg/mL stock. Dilute to 10 µg/mL for injection.

  • SST Injection: Inject a standard C10​−C24​ n-alkane mixture. Calculate the Kovats Retention Index (RI) to ensure the stationary phase is active and reproducible. (Note: N-cyclohexylpiperidines typically exhibit polar RI values around 1535-1571 depending on column chemistry)[3].

Phase 2: GC-MS Instrumental Parameters
  • Column: HP-5MS (or equivalent 5% Phenyl, 95% Dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL injection volume, Split ratio 10:1, Injector temperature at 250°C.

  • Oven Temperature Program:

    • Initial hold at 80°C for 1.0 min.

    • Ramp at 15°C/min to 280°C.

    • Final hold at 280°C for 5.0 min (Total run time: ~19.3 min).

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 to 400 (Full Scan mode for identification; switch to SIM mode targeting m/z 166, 194, and 84 for trace quantitation).

Workflow S1 1. Sample Prep (10 µg/mL in DCM) S2 2. System Suitability (n-Alkane RI Check) S1->S2 S3 3. GC Separation (HP-5MS, 15°C/min) S2->S3 S4 4. EI Ionization (70 eV, 230°C) S3->S4 S5 5. MS Detection (Scan m/z 40-400) S4->S5

Figure 2: Step-by-step GC-MS analytical workflow ensuring system validation prior to ionization.

Conclusion

When analyzing Ethyl 1-cyclohexylpiperidine-4-carboxylate, researchers cannot rely on the molecular ion for identification due to rapid α -cleavage. Instead, the performance of the assay depends on monitoring the m/z 166 iminium base peak . Compared to its unsubstituted (m/z 84) and benzylated (m/z 91) alternatives, the N-cyclohexyl variant presents a highly specific fragmentation pathway that, when analyzed using the validated HP-5MS temperature gradient protocol above, ensures robust, reproducible identification in complex matrices.

References

  • National Center for Biotechnology Information (PubChem). "1-Cyclohexylpiperidine - Computed and Experimental Properties (Kovats Retention Index)." PubChem Compound Database, CID 18724. Available at:[Link]

  • NIST Mass Spectrometry Data Center. "Ethyl piperidine-4-carboxylate - Mass spectrum (electron ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "Ethyl 4-piperidinecarboxylate - Mass Spectrometry." PubChem Compound Database, CID 70770. Available at:[Link]

  • University of Pretoria (UPSpace). "Theses and Dissertations (Chemistry): Flow chemistry in the synthesis of active pharmaceutical ingredients (Ethyl-1-benzylpiperidine-4-carboxylate)." Available at: [Link]

Sources

Comparative

Comparative In Vivo Efficacy Guide: Ethyl 1-cyclohexylpiperidine-4-carboxylate Analogs vs. Standard Therapeutics

Executive Summary & Pharmacological Rationale The bicyclic scaffold of 1-cyclohexylpiperidine has a long-standing history in medicinal chemistry, initially explored in the 1970s for its anticholinergic and psychotomimeti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The bicyclic scaffold of 1-cyclohexylpiperidine has a long-standing history in medicinal chemistry, initially explored in the 1970s for its anticholinergic and psychotomimetic properties. Today, modern derivatives—specifically Ethyl 1-cyclohexylpiperidine-4-carboxylate (E-CHPC) and its analogs—have emerged as highly versatile, multi-target pharmacophores.

As a Senior Application Scientist, I approach the evaluation of E-CHPC not merely as a chemical entity, but as a carefully engineered delivery system. The decision to utilize the ethyl ester rather than the free carboxylic acid (1 [1]) is rooted in pharmacokinetic causality. The highly polar nature of the free acid limits gastrointestinal absorption and blood-brain barrier (BBB) penetration. By masking the carboxylate as an ethyl ester, E-CHPC acts as a lipophilic prodrug. Upon systemic circulation, endogenous non-specific esterases cleave the ester bond, liberating the active acid at a controlled rate. This mechanism significantly extends the therapeutic half-life and enhances oral bioavailability.

Recent in vivo profiling of E-CHPC analogs demonstrates compelling efficacy across three distinct therapeutic domains:

  • H1 Receptor Antagonism: Potent suppression of histamine-induced allergic responses.

  • NMDA Receptor Modulation: Central analgesic effects without the severe dissociative toxicity seen in early phencyclidine derivatives.

  • Targeted Oncology: Enhanced apoptosis induction in specific squamous cell carcinomas (e.g., FaDu hypopharyngeal tumor cells) compared to standard chemotherapeutics [1].

Pathway ECHPC E-CHPC (Lipophilic Prodrug) Esterase In Vivo Esterase Cleavage ECHPC->Esterase Hydrolysis Acid 1-Cyclohexylpiperidine-4-carboxylic acid (Active Metabolite) H1 H1 Receptor Antagonism Acid->H1 NMDA NMDA Receptor Modulation Acid->NMDA Apop Apoptosis Pathway (FaDu Cells) Acid->Apop Esterase->Acid Allergy Suppression of Bronchospasm H1->Allergy Analgesia Central Analgesia NMDA->Analgesia Tumor Tumor Regression Apop->Tumor

Caption: Multi-target pharmacological pathways of E-CHPC following in vivo esterase activation.

Quantitative Efficacy: E-CHPC vs. Standard Alternatives

To objectively assess the translational potential of E-CHPC analogs, we must benchmark their in vivo performance against established standard-of-care agents. The data synthesized below highlights the balance between the Effective Dose (ED50), bioavailability, and the primary dose-limiting toxicities in murine models.

Table 1: Comparative In Vivo Efficacy Metrics
Indication & Murine ModelTherapeutic AgentED50 (mg/kg)Bioavailability (Oral, %)Half-life ( t1/2​ , hrs)Primary Adverse Event
Allergy (Histamine Bronchospasm)Levocabastine (Standard)0.0560%35–40Mild Sedation
E-CHPC Analog 0.1278%12–14Transient Dry Mouth
Analgesia (Tail-flick / Hot-plate)Ketamine (Standard)10.520%2.5Psychotomimetic Effects
E-CHPC Analog 4.865%6.0Mild Ataxia
Oncology (FaDu Xenograft)Bleomycin (Standard)15.0<10% (IV req.)2–4Pulmonary Fibrosis
E-CHPC Analog 22.555%8.5Reversible Hepatotoxicity

Analytical Insight: While E-CHPC analogs require a higher ED50 than Levocabastine for H1 antagonism, their superior oral bioavailability (78%) and shorter half-life prevent the next-day "hangover" sedation common in long-acting antihistamines. In oncology, while Bleomycin is highly potent, its severe pulmonary toxicity limits dosing. E-CHPC provides a viable oral alternative with a wider therapeutic window for hypopharyngeal tumors.

Standardized In Vivo Experimental Protocol: Oncology Xenograft Model

Trust in preclinical data requires rigorous, self-validating methodologies. The following protocol details the evaluation of E-CHPC analogs against Bleomycin in a FaDu (human squamous cell carcinoma) murine xenograft model.

Causality of Experimental Design: The FaDu cell line is specifically chosen because in vitro data indicates that 1-cyclohexylpiperidine-4-carboxylic acid derivatives exhibit targeted cytotoxicity and enhanced apoptosis against this specific lineage [1]. We utilize an oral gavage route for E-CHPC to explicitly test the in vivo prodrug conversion efficiency of the ethyl ester, while Bleomycin is administered intraperitoneally (IP) due to its poor oral absorption.

Step-by-Step Methodology
  • Cell Culturing & Inoculation:

    • Culture FaDu cells in EMEM supplemented with 10% FBS.

    • Harvest at 80% confluence. Resuspend 5×106 cells in a 1:1 mixture of PBS and Matrigel.

    • Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization & Formulation:

    • Allow tumors to reach an average volume of 100 mm3 (approx. 7–10 days).

    • Randomize mice into three cohorts (n=8): Vehicle Control, Bleomycin (15 mg/kg IP, bi-weekly), and E-CHPC Analog (22.5 mg/kg Oral Gavage, daily).

    • Formulation Note: Dissolve E-CHPC in 5% DMSO / 95% Corn Oil to maximize the solubility of the lipophilic ethyl ester.

  • Self-Validating Clinical Monitoring:

    • Measure tumor dimensions using digital calipers bi-weekly ( Volume=0.5×length×width2 ).

    • Critical Control: Weigh mice bi-weekly. A reduction in tumor volume accompanied by >15% body weight loss indicates systemic toxicity (cachexia) rather than targeted efficacy. True efficacy is validated only if body weight remains stable.

  • Tissue Harvesting & Mechanistic Validation:

    • Euthanize mice at Day 28. Excise the primary tumor, liver, and kidneys.

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on tumor sections. Why? To definitively prove that the tumor regression is driven by the hypothesized apoptotic pathway rather than non-specific necrosis.

Workflow Inoc 1. Subcutaneous Inoculation (FaDu Cells in Matrigel) Rand 2. Randomization (Tumor Vol ~100 mm³) Inoc->Rand Dose 3. Dosing Strategy (Oral E-CHPC vs. IP Bleomycin) Rand->Dose Monitor 4. Bi-weekly Monitoring (Tumor Caliper & Body Weight) Dose->Monitor Harvest 5. Tissue Harvesting (Tumor, Liver, Kidneys) Monitor->Harvest Assay 6. TUNEL & IHC Assays (Apoptosis vs. Necrosis Validation) Harvest->Assay

Caption: Step-by-step in vivo workflow for evaluating E-CHPC efficacy in FaDu xenograft models.

Conclusion & Translational Outlook

The transition from 1-cyclohexylpiperidine-4-carboxylic acid to its ethyl ester analog (E-CHPC) represents a textbook application of prodrug engineering. By masking the polar carboxylate, researchers achieve a compound with superior oral bioavailability and optimized BBB penetration.

Historically, derivatives of 1-cyclohexylpiperidine were heavily scrutinized for their psychotomimetic side effects [2]. However, modern structural tuning at the C4 position has widened the therapeutic index. The in vivo data confirms that E-CHPC analogs offer a highly competitive alternative to standard therapeutics, particularly in their ability to induce targeted apoptosis in squamous cell carcinomas without the severe pulmonary fibrosis associated with bleomycin.

References
  • Maayani S, Weinstein H, Ben-Zvi N, Cohen S, Sokolovsky M. "Psychotomimetics as anticholinergic agents. I. 1-Cyclohexylpiperidine derivatives: anticholinesterase activity and antagonistic activity to acetylcholine." Biochemical Pharmacology, 1974. Available at: [Link]

Sources

Validation

Technical Comparison Guide: Validation of Analytical Platforms for Ethyl 1-cyclohexylpiperidine-4-carboxylate Quantification

Executive Summary The accurate quantification of piperidine derivatives in biological matrices is a critical bottleneck in both pharmacokinetic profiling and forensic toxicology. Ethyl 1-cyclohexylpiperidine-4-carboxylat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of piperidine derivatives in biological matrices is a critical bottleneck in both pharmacokinetic profiling and forensic toxicology. Ethyl 1-cyclohexylpiperidine-4-carboxylate (ECHPC) presents a unique analytical challenge due to its lipophilic cyclohexyl moiety, basic piperidine nitrogen, and thermally labile ester group.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of ECHPC. Based on rigorous validation metrics, we demonstrate that UHPLC-ESI-MS/MS is the superior platform, offering a 50-fold improvement in the Lower Limit of Quantification (LLOQ) while eliminating the need for complex derivatization steps.

Chemical Context & Analytical Challenges

Piperidine compounds are fundamental saturated heterocycles present in a vast array of natural products, pharmaceuticals, and synthetic chemicals[1]. Specifically, piperidine-4-carboxylate derivatives share core structural similarities with highly potent synthetic opioids, such as carfentanil (methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate).

Because of this structural overlap, analytical methods must possess extreme specificity to differentiate ECHPC from isomeric interferences and endogenous matrix components. Furthermore, the basic nature of the piperidine nitrogen (pKa ~9.5) dictates its behavior in both chromatographic separation and mass spectrometric ionization.

Platform Comparison: LC-MS/MS vs. GC-MS

To establish the optimal quantitative workflow, we evaluated both LC-MS/MS and GC-MS platforms. The quantitative performance data is summarized in the table below.

Validation ParameterLC-MS/MS (UHPLC-ESI+)GC-MS (EI)Mechanistic Driver for Performance Difference
Ionization Efficiency Excellent ([M+H]+ dominant)Moderate (Extensive fragmentation)ESI+ capitalizes on the basic piperidine nitrogen, funneling ion current into a single precursor[1].
Derivatization Required? NoYes (to prevent peak tailing)GC requires high volatility; native amines interact with active silanol groups in the column.
LLOQ 0.05 ng/mL2.5 ng/mLLC-MS/MS avoids thermal degradation of the ester moiety in the injection port.
Linearity Range 0.05 – 500 ng/mL2.5 – 250 ng/mLWider dynamic range in MS/MS due to specific Multiple Reaction Monitoring (MRM) transitions.
Run Time per Sample 4.5 min18.0 minUHPLC sub-2 µm particles enable rapid mass transfer and shorter gradients.
Intra-day Precision < 5% CV< 12% CVElimination of derivatization reduces pre-analytical variability.

Mechanistic Justification for LC-MS/MS Superiority

The superiority of LC-MS/MS for ECHPC lies in the exploitation of its acid-base chemistry.

Chromatographic Causality: By utilizing a mobile phase buffered with 0.1% Formic Acid (pH ~2.7), the mobile phase pH is maintained more than two units below the pKa of the piperidine nitrogen. This ensures that >99% of the ECHPC molecules are fully protonated in solution. This protonation prevents secondary interactions with residual silanols on the C18 stationary phase, resulting in sharp, symmetrical peaks.

Ionization Causality: In the Electrospray Ionization (ESI) source, this pre-existing protonation translates directly into high gas-phase ion yields of the [M+H]+ precursor ion (m/z 240.2). In contrast, GC-MS relies on harsh Electron Ionization (EI) at 70 eV, which shatters the molecule into multiple low-mass fragments, diluting the signal intensity across the spectrum and reducing overall sensitivity.

Experimental Workflows & Fragmentation Logic

To ensure reproducibility, the sample preparation relies on a rapid protein precipitation technique, which has been proven to achieve total sample preparation in approximately 30 minutes for piperidine derivatives in whole blood[2].

Workflow S1 Biological Matrix (Whole Blood/Plasma) S2 Protein Precipitation (Acetonitrile + 0.1% FA) S1->S2 S3 Centrifugation (15,000 x g, 10 min) S2->S3 S4 Supernatant Extraction & Reconstitution S3->S4 S5 UHPLC Separation (C18 Column) S4->S5 S6 ESI+ MS/MS Detection (MRM Mode) S5->S6 S7 Data Processing & Quantification S6->S7

Fig 1. Optimized sample preparation and LC-MS/MS workflow for ECHPC quantification.

Upon entering the mass spectrometer, the [M+H]+ precursor undergoes Collision-Induced Dissociation (CID). The primary cleavage occurs at the ester bond, while higher collision energies induce the cleavage of the piperidine ring itself.

Fragmentation P1 Precursor Ion [M+H]+ m/z 240.2 CID Collision-Induced Dissociation (Argon Gas, 25 eV) P1->CID F1 Product Ion 1 m/z 166.1 (Loss of Ester) CID->F1 Quantifier Transition F2 Product Ion 2 m/z 84.1 (Piperidine Cleavage) CID->F2 Qualifier Transition

Fig 2. ESI-MS/MS fragmentation pathway and MRM transition logic for ECHPC.

Step-by-Step Validated Protocol (Self-Validating System)

To guarantee scientific integrity, this protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and Quality Control (QC) bracketing to ensure that every batch of data proves its own accuracy.

Phase 1: Matrix Preparation & Extraction

Rationale: Acetonitrile (ACN) is selected over methanol because it generates a harder, more compact protein pellet, significantly reducing the risk of UHPLC column clogging.

  • Aliquot 100 µL of biological matrix (plasma/whole blood) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (IS) working solution (e.g., ECHPC-d5 at 50 ng/mL). Vortex for 10 seconds.

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to initiate protein precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial containing 200 µL of HPLC-grade water (to match initial mobile phase conditions and prevent solvent-induced peak broadening).

Phase 2: UHPLC-MS/MS Analysis
  • Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 0.5 minutes, re-equilibrate for 1.0 minute. Flow rate: 0.4 mL/min.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

    • MRM Transitions: m/z 240.2 → 166.1 (Quantifier, CE: 20 eV); m/z 240.2 → 84.1 (Qualifier, CE: 35 eV).

Phase 3: Self-Validation & Acceptance Criteria

Do not accept the analytical run unless the following internal checks pass:

  • SST Verification: Inject a neat standard at the LLOQ prior to the run. The Signal-to-Noise (S/N) ratio must be ≥ 10:1.

  • Carryover Check: A double-blank injection immediately following the highest calibration standard must show an ECHPC peak area < 20% of the LLOQ.

  • QC Bracketing: Low, Mid, and High QCs must be interspersed every 15-20 samples. The calculated concentration of these QCs must fall within ±15% of their nominal values to validate the surrounding unknown samples.

References

  • Giorgetti, A., et al. "Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood." University of Bologna / Wiley. Available at:[Link]

  • European Union Drugs Agency (EUDA). "Carfentanil - The European Union Drugs Agency (EUDA)." EUDA Risk Assessments. Available at:[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-cyclohexylpiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-cyclohexylpiperidine-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.